Product packaging for (2S)-2-amino-N-propylbutanamide(Cat. No.:CAS No. 1568091-86-0)

(2S)-2-amino-N-propylbutanamide

Cat. No.: B2486461
CAS No.: 1568091-86-0
M. Wt: 144.218
InChI Key: WKTDYVDQRCXODR-LURJTMIESA-N
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Description

(2S)-2-amino-N-propylbutanamide (CAS 1568091-86-0) is a chiral chemical compound offered with a guaranteed purity of ≥95% . It has a molecular formula of C7H16N2O and a molecular weight of 144.21 g/mol . This compound is characterized by its specific stereochemistry, which is defined by the (2S) configuration at the chiral center . As a chiral building block, this molecule possesses both amino and amide functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Its molecular structure features hydrogen bond acceptors and donors, which can be critical for interacting with biological targets . Researchers may employ this compound in the exploration of new pharmaceutical agents, particularly in the synthesis of peptides or other bioactive molecules where stereochemistry plays a crucial role in activity. Its properties are also defined by a topological polar surface area (TPSA) of 55.12 Ų . The product is intended for research and further manufacturing purposes only and is not meant for diagnostic or therapeutic human use . For safe handling, please refer to the associated Safety Data Sheet. Proper storage recommendations are sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B2486461 (2S)-2-amino-N-propylbutanamide CAS No. 1568091-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-propylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-3-5-9-7(10)6(8)4-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTDYVDQRCXODR-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H](CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (2S)-2-amino-N-propylbutanamide (Brivaracetam)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-N-propylbutanamide, known as brivaracetam, is a third-generation anti-epileptic drug approved for the adjunctive treatment of partial-onset seizures. Its primary mechanism of action is through high-affinity, selective binding to the synaptic vesicle glycoprotein 2A (SV2A), a key protein in the regulation of neurotransmitter release. This interaction modulates synaptic transmission and reduces neuronal hyperexcitability. Additionally, brivaracetam exhibits a secondary mechanism involving the inhibition of voltage-gated sodium channels (VGSCs). This technical guide provides a comprehensive overview of the molecular mechanisms of brivaracetam, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Primary Mechanism of Action: High-Affinity Binding to Synaptic Vesicle Glycoprotein 2A (SV2A)

The principal mechanism through which brivaracetam exerts its anticonvulsant effects is its highly selective and high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is an integral membrane protein found on synaptic vesicles in neurons and is crucial for the proper regulation of neurotransmitter release.[1][2] While the precise downstream effects of this binding are still under investigation, it is understood that this interaction modulates the function of SV2A, leading to a reduction in neurotransmitter release and thereby decreasing neuronal hyperexcitability that can lead to seizures.[1][3][4]

Brivaracetam exhibits a significantly higher binding affinity for SV2A compared to its predecessor, levetiracetam, which is also an SV2A ligand.[5] This enhanced affinity is believed to contribute to its greater potency and potentially different side-effect profile.[1]

Quantitative Data: SV2A Binding Affinity

The binding affinity of brivaracetam and levetiracetam for SV2A has been quantified in various studies, consistently demonstrating the higher affinity of brivaracetam.

CompoundpKiKi (nM)Species/TissueReference
Brivaracetam7.1~79.4Rat Brain[6]
Levetiracetam6.1~794.3Rat Brain[6]

Note: Ki values are approximated from the provided pKi values (Ki = 10^(-pKi) * 10^9).

Experimental Protocol: SV2A Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of compounds for SV2A, based on methodologies described in the literature.[7]

Objective: To determine the binding affinity (Ki) of brivaracetam for the SV2A protein.

Materials:

  • Membrane preparations from HEK293 cells expressing human SV2A or from rodent/human brain tissue.

  • Radioligand: [³H]Brivaracetam or [³H]Levetiracetam.

  • Unlabeled brivaracetam (for competition).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or HEK293/SV2A cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand ([³H]Brivaracetam).

  • Competition: Add increasing concentrations of unlabeled brivaracetam to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of an unlabeled SV2A ligand to determine non-specific binding.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate for a specified time (e.g., 120 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.[1]

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Brivaracetam Interaction with SV2A

SV2A_Pathway Brivaracetam Brivaracetam SV2A SV2A on Synaptic Vesicle Brivaracetam->SV2A High-Affinity Binding Vesicle_Cycle Synaptic Vesicle Cycle Modulation SV2A->Vesicle_Cycle Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Glutamate) Vesicle_Cycle->Neurotransmitter_Release Neuronal_Excitability Decreased Neuronal Hyperexcitability Neurotransmitter_Release->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: Brivaracetam's primary mechanism of action.

Secondary Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels (VGSCs)

Brivaracetam has also been shown to inhibit voltage-gated sodium channels (VGSCs), which may contribute to its anti-epileptogenic activity.[5] This action is distinct from its binding to SV2A. The inhibition of VGSCs by brivaracetam is state-dependent, showing a higher affinity for the inactivated state of the channel.[8][9] This property is common among several anti-epileptic drugs and contributes to the reduction of sustained high-frequency neuronal firing that is characteristic of seizures.

Quantitative Data: VGSC Inhibition

The inhibitory effect of brivaracetam on VGSCs has been quantified using electrophysiological techniques.

ParameterValueHolding PotentialCell TypeReference
IC5041 µM-100 mVRat Cortical Neurons[2][10]
IC506.5 µM-60 mVRat Cortical Neurons[2][10]
IC5012.2 µMNot SpecifiedGH3 Cells[11]
Ki (inactivated state)7.7 µMNot SpecifiedPrimary Cortical Cultures[9]
KR (resting state)41 µMNot SpecifiedPrimary Cortical Cultures[9]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The following is a generalized protocol for recording sodium currents in cultured neurons to assess the inhibitory effects of brivaracetam, based on methodologies described in the literature.[2][8]

Objective: To determine the IC50 of brivaracetam for the inhibition of voltage-gated sodium channels.

Materials:

  • Cultured neurons (e.g., rat cortical neurons).

  • Patch-clamp rig with an amplifier, digitizer, and microscope.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Micromanipulator.

  • External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH adjusted to 7.4).

  • Internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES, pH adjusted to 7.2).

  • Brivaracetam stock solution.

  • Perfusion system.

Procedure:

  • Cell Culture: Plate dissociated neurons on coverslips and culture for a specified period (e.g., up to 12 days).

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.

  • Whole-Cell Configuration: Under visual guidance, approach a neuron with the patch pipette and form a gigaseal. Apply a brief suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: Clamp the cell at a specific holding potential (e.g., -100 mV or -60 mV). Apply a series of depolarizing voltage steps to elicit sodium currents.

  • Drug Application: Perfuse the external solution containing a specific concentration of brivaracetam over the cell.

  • Data Acquisition: Record the sodium currents before and after the application of brivaracetam. To determine the IC50, apply a range of brivaracetam concentrations.

  • Data Analysis: Measure the peak amplitude of the sodium current at each voltage step. Calculate the percentage of inhibition of the peak sodium current by each concentration of brivaracetam. Plot the percentage of inhibition as a function of the log of the brivaracetam concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical Relationship: Brivaracetam's Dual Mechanism

Dual_Mechanism cluster_0 Primary Mechanism cluster_1 Secondary Mechanism Brivaracetam Brivaracetam SV2A SV2A Binding Brivaracetam->SV2A VGSC VGSC Inhibition Brivaracetam->VGSC Modulation Modulation of Neurotransmitter Release SV2A->Modulation Anticonvulsant_Effect Anticonvulsant Effect Modulation->Anticonvulsant_Effect Firing_Reduction Reduced Sustained Neuronal Firing VGSC->Firing_Reduction Firing_Reduction->Anticonvulsant_Effect

Caption: Dual mechanism of action of Brivaracetam.

Functional Consequences on Synaptic Transmission

The interaction of brivaracetam with SV2A ultimately leads to a modulation of synaptic transmission. Studies have shown that brivaracetam can reduce the release of the excitatory neurotransmitter glutamate.[5][9] This effect is thought to be a direct consequence of its action on SV2A and the synaptic vesicle cycle.

Experimental Workflow: Investigating Effects on Neurotransmitter Release

Neurotransmitter_Release_Workflow Start Neuronal or Astrocyte Culture Stimulation Induce Neurotransmitter Release (e.g., High K+, Electrical Stimulation) Start->Stimulation Treatment Treat with Brivaracetam Stimulation->Treatment Sample_Collection Collect Extracellular Fluid Treatment->Sample_Collection Analysis Quantify Neurotransmitter Levels (e.g., HPLC) Sample_Collection->Analysis Result Compare Neurotransmitter Levels (Control vs. Brivaracetam) Analysis->Result

Caption: Experimental workflow for neurotransmitter release assay.

Conclusion

The mechanism of action of this compound (brivaracetam) is multifaceted, with its primary and most well-characterized action being the high-affinity, selective binding to synaptic vesicle glycoprotein 2A. This interaction modulates neurotransmitter release, leading to a reduction in neuronal hyperexcitability. A secondary mechanism, the inhibition of voltage-gated sodium channels, likely contributes to its overall anticonvulsant profile. The quantitative data and experimental methodologies outlined in this guide provide a detailed understanding of the core mechanisms of this important anti-epileptic drug, offering valuable insights for researchers and professionals in the field of drug development. Further research is warranted to fully elucidate the precise downstream signaling events following SV2A binding and to further characterize the clinical relevance of its dual mechanism of action.

References

An In-depth Technical Guide to (2S)-2-amino-N-propylbutanamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-N-propylbutanamide is a chiral amino acid amide derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and clarifies its distinction from structurally related pharmaceutical compounds. Due to its nature as a simple organic molecule not actively pursued as a therapeutic agent, public domain information regarding its biological activity, specific signaling pathways, and detailed experimental protocols is limited. This guide presents the available data, supplemented with generalized experimental methodologies and logical diagrams to contextualize its chemical characteristics.

Chemical Identity and Structure

This compound is the amide formed from the reaction of the carboxylic acid group of (S)-2-aminobutanoic acid (L-2-aminobutanoic acid) with propylamine. The "(2S)" designation indicates the stereochemistry at the alpha-carbon, corresponding to the L-configuration of the parent amino acid.

Chemical Structure:

Figure 1: 2D structure of this compound.

Distinction from Brivaracetam

It is crucial to distinguish this compound from the antiepileptic drug Brivaracetam. While both are derivatives of (S)-2-aminobutanamide, Brivaracetam possesses a cyclic pyrrolidinone moiety. This compound is an acyclic compound. This structural difference results in significantly different chemical and pharmacological properties.

Physicochemical Properties

Comprehensive experimental data for this compound is not widely available in peer-reviewed literature. The following table summarizes available data, primarily from chemical suppliers and computational predictions.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1568091-86-0[1][2]
Molecular Formula C₇H₁₆N₂O[1][2]
Molecular Weight 144.21 g/mol [1][2]
Topological Polar Surface Area (TPSA) 55.12 Ų[1]
Predicted LogP 0.2499[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 4[1]

Biological Context and Signaling Pathways

As a simple amino acid derivative without a known pharmacological profile, this compound is not associated with a specific biological signaling pathway. It is a synthetic compound, and there is no evidence to suggest it plays a role as an endogenous signaling molecule or that it has been developed as a modulator of a specific pathway. Its biological effects, if any, would likely be general and related to its chemical nature as a small, polar molecule.

The following diagram illustrates its chemical relationship to its parent amino acid.

logical_relationship cluster_0 Chemical Synthesis L_2_aminobutanoic_acid (S)-2-Aminobutanoic Acid Target_Molecule This compound L_2_aminobutanoic_acid->Target_Molecule Amide Coupling Propylamine Propylamine Propylamine->Target_Molecule

Figure 2: Synthesis relationship of the target molecule.

Experimental Protocols

General Synthesis Protocol

A plausible synthetic route would involve the coupling of N-protected (S)-2-aminobutanoic acid with propylamine, followed by deprotection.

  • Protection of the Amino Group: The amino group of (S)-2-aminobutanoic acid is protected, for example, with a Boc (tert-butyloxycarbonyl) group by reacting it with di-tert-butyl dicarbonate in the presence of a base.

  • Amide Bond Formation: The resulting N-Boc-(S)-2-aminobutanoic acid is then coupled with propylamine using a standard peptide coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

  • Purification: The crude product would be purified by column chromatography or recrystallization.

General Analytical Workflow

The identity and purity of the synthesized compound would be confirmed using a standard analytical workflow.

experimental_workflow cluster_1 Analytical Workflow for Chemical Characterization cluster_2 Analytical Techniques Synthesis Crude Synthesized Product Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR Final_Product Characterized Product Purity_Assessment->Final_Product HPLC HPLC Purity_Assessment->HPLC

Figure 3: General workflow for chemical characterization.

Conclusion

This compound is a simple chiral molecule whose chemical properties are largely predicted or available from non-peer-reviewed sources. It is structurally distinct from the drug Brivaracetam. The lack of extensive experimental data and information on its biological activity suggests it is not a compound of significant interest in current pharmaceutical research. This guide provides a summary of the available information and outlines general methodologies that would be applicable for its synthesis and characterization, serving as a foundational resource for researchers interested in this or structurally related molecules.

References

Brivaracetam's High-Affinity Interaction with Synaptic Vesicle Protein 2A (SV2A): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding characteristics of brivaracetam to its molecular target, the synaptic vesicle protein 2A (SV2A). Brivaracetam, a second-generation antiepileptic drug, exhibits a significantly higher binding affinity for SV2A compared to its predecessor, levetiracetam, a distinction that underpins its pharmacological profile.[1][2][3][4][5][6] This document details the quantitative binding data, the experimental protocols used to ascertain these values, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Analysis of Binding Affinity

Brivaracetam's interaction with SV2A is characterized by high affinity and selectivity.[1][4][5] This enhanced affinity is a key differentiator from levetiracetam and is believed to contribute to its potent anticonvulsant effects.[3][7][8] The binding affinity of these ligands to SV2A is typically quantified using radioligand binding assays, which measure parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

The following table summarizes the comparative binding affinities of brivaracetam and levetiracetam for the SV2A protein across different species and experimental conditions.

CompoundSpecies/SystemLigand UsedBinding Affinity MetricValueReference
Brivaracetam Human (recombinant SV2A)[3H]ucb 34714pKi7.1[7][9]
Brivaracetam Rat Brain Membranes[3H]ucb 34714Ki~35 nM[1]
Brivaracetam Human Brain[3H]BRVKd0.86 nM[10]
Levetiracetam Human (recombinant SV2A)[3H]ucb 30889pKi6.1[7][9]
Levetiracetam Human Brain[3H]LEVKd4.8 nM[10]
Levetiracetam Rat Brain Membranes[3H]ucb 30889Ki~690 nM[11]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity. Kd (dissociation constant) is another measure of affinity, where a lower value indicates higher affinity.

Experimental Protocols: Radioligand Binding Assays

The determination of brivaracetam's binding affinity to SV2A is primarily achieved through in vitro radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the SV2A protein by the unlabeled drug.

Competitive Radioligand Binding Assay

This is a standard method to determine the binding affinity (Ki) of an unlabeled compound (e.g., brivaracetam) by measuring its ability to compete with a radiolabeled ligand for binding to the target protein.

Methodology:

  • Tissue/Cell Preparation:

    • Brain tissue (e.g., rat, mouse, or human cortex) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Alternatively, membranes from cells recombinantly expressing human SV2A (e.g., CHO cells) are used.[1][4][11]

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Incubation:

    • A constant concentration of the radioligand (e.g., [3H]ucb 34714 for brivaracetam or [3H]ucb 30889 for levetiracetam) is incubated with the prepared membranes.[1][11][12]

    • A range of concentrations of the unlabeled competitor drug (brivaracetam or levetiracetam) is added to the incubation mixture.

    • The total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[12]

    • The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

    • The radioactivity retained on the filters (representing the bound ligand) is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_tissue Tissue Homogenization (e.g., Brain Cortex) centrifuge Centrifugation & Washing prep_tissue->centrifuge prep_cells Membrane Preparation (from SV2A-expressing cells) prep_cells->centrifuge resuspend Resuspension in Assay Buffer centrifuge->resuspend protein_quant Protein Quantification resuspend->protein_quant add_radioligand Add Radioligand (e.g., [3H]ucb 34714) protein_quant->add_radioligand add_competitor Add Unlabeled Competitor (Brivaracetam) add_radioligand->add_competitor incubate Incubate to Equilibrium add_competitor->incubate filtration Rapid Filtration incubate->filtration washing Wash Filters filtration->washing scintillation Liquid Scintillation Counting washing->scintillation calc_specific_binding Calculate Specific Binding scintillation->calc_specific_binding determine_ic50 Determine IC50 calc_specific_binding->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki Brivaracetam_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_vesicle_cycle Synaptic Vesicle Cycle cluster_drug_action Brivaracetam Action cluster_postsynaptic Postsynaptic Neuron ap Action Potential Arrives ca_channel Voltage-gated Ca2+ Channel ap->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx fusion Vesicle Fusion & Exocytosis ca_influx->fusion sv Synaptic Vesicle sv2a SV2A Protein priming Vesicle Priming sv->priming modulation Modulation of SV2A Function sv2a->modulation priming->fusion nt_release Neurotransmitter Release fusion->nt_release receptors Postsynaptic Receptors nt_release->receptors Glutamate brivaracetam Brivaracetam binding High-Affinity Binding brivaracetam->binding binding->sv2a reduced_release Reduced Neurotransmitter Release modulation->reduced_release reduced_release->receptors Reduced Glutamate effect Reduced Excitatory Postsynaptic Potential receptors->effect

References

The Discovery and Development of Brivaracetam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Brivaracetam, marketed under the brand name Briviact®, represents a significant advancement in the treatment of epilepsy. As a second-generation antiepileptic drug (AED) in the racetam class, its development was a multi-year endeavor rooted in a deep understanding of the molecular targets of epilepsy and a drive to improve upon existing therapies. This technical guide provides an in-depth exploration of the discovery and development history of Brivaracetam, tailored for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

The journey of Brivaracetam began at UCB Pharma, the same company that developed the groundbreaking AED, levetiracetam. The discovery of levetiracetam's novel mechanism of action, binding to the synaptic vesicle protein 2A (SV2A), opened a new therapeutic avenue for epilepsy treatment. This protein is involved in the regulation of neurotransmitter release, and its modulation can reduce neuronal hyperexcitability.

The development of Brivaracetam was a deliberate effort to create a successor to levetiracetam with an improved pharmacological profile. The primary goal was to identify a compound with higher affinity and selectivity for SV2A, potentially leading to greater efficacy and a more favorable side-effect profile. This led to a large-scale screening program of novel chemical entities. Brivaracetam, then known as UCB 34714, emerged as a promising candidate from a series of n-propyl-pyrrolidinone derivatives. Its chemical structure is (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butanamide, distinguishing it from levetiracetam by the presence of a propyl group at the 4-position of the pyrrolidinone ring.

Mechanism of Action

Brivaracetam's primary mechanism of action is its high-affinity, selective binding to synaptic vesicle protein 2A (SV2A). SV2A is a transmembrane glycoprotein found in the membranes of synaptic vesicles in neurons and endocrine cells. While its precise function is still under investigation, it is believed to play a crucial role in the trafficking and fusion of synaptic vesicles, thereby modulating the release of neurotransmitters. By binding to SV2A, Brivaracetam is thought to reduce the release of glutamate, an excitatory neurotransmitter, during periods of excessive neuronal activity, thus preventing seizures.

One of the key differentiators of Brivaracetam from levetiracetam is its approximately 10- to 30-fold higher binding affinity for SV2A. This higher affinity is attributed to the structural differences between the two molecules. Furthermore, Brivaracetam exhibits faster penetration into the brain compared to levetiracetam, which may contribute to a more rapid onset of action.

G Brivaracetam's Proposed Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Brivaracetam Brivaracetam SV2A SV2A Brivaracetam->SV2A High-affinity binding Fusion Vesicle Fusion & Glutamate Release SV2A->Fusion Modulates Vesicle Synaptic Vesicle (containing Glutamate) Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx Ca_ion->Fusion Triggers Glutamate_receptor Glutamate Receptor Fusion->Glutamate_receptor Glutamate Postsynaptic_neuron Postsynaptic Neuron Glutamate_receptor->Postsynaptic_neuron Excitation

Caption: Proposed mechanism of Brivaracetam action at the synapse.

Preclinical Development

The preclinical evaluation of Brivaracetam involved a comprehensive battery of in vitro and in vivo studies to characterize its pharmacological, pharmacokinetic, and toxicological properties.

In vitro studies were crucial in establishing the binding affinity and selectivity of Brivaracetam for SV2A. Radioligand binding assays were employed to determine the inhibition constant (Ki) of Brivaracetam for SV2A.

Table 1: In Vitro Binding Affinities for SV2A

CompoundKi (nM)
Levetiracetam1000
Brivaracetam30

Data are representative values from preclinical studies.

Brivaracetam demonstrated broad-spectrum anticonvulsant activity in a variety of animal models of epilepsy. These models are designed to mimic different types of seizures observed in humans.

Table 2: Efficacy of Brivaracetam in Animal Models of Epilepsy

Animal ModelSeizure TypeED50 (mg/kg)
Audiogenic seizure-susceptible miceGeneralized tonic-clonic2.7
Corneal kindled miceFocal to bilateral tonic-clonic6.8
Amygdala kindled ratsFocal seizures4.2
Genetic Absence Epilepsy Rats from Strasbourg (GAERS)Absence seizures1.3

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

This model is a classic method for assessing the efficacy of potential AEDs against generalized tonic-clonic seizures.

  • Animals: Genetically audiogenic seizure-susceptible mice (e.g., Frings, DBA/2J) are used.

  • Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Brivaracetam or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: At a predetermined time after drug administration (corresponding to the peak time of action), individual mice are placed in a sound-attenuated chamber. A high-intensity acoustic stimulus (e.g., 120 dB bell) is presented for a fixed duration (e.g., 60 seconds).

  • Observation: Mice are observed for the occurrence of a characteristic seizure sequence: wild running, clonic seizures, tonic hindlimb extension, and respiratory arrest.

  • Endpoint: The primary endpoint is the percentage of mice protected from the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ED50 is calculated using probit analysis.

G Workflow for Audiogenic Seizure Model start Start animal_selection Select audiogenic seizure-susceptible mice start->animal_selection drug_admin Administer Brivaracetam or vehicle animal_selection->drug_admin seizure_induction Induce seizures with acoustic stimulus drug_admin->seizure_induction observation Observe and score seizure severity seizure_induction->observation data_analysis Calculate ED50 observation->data_analysis end End data_analysis->end

Caption: Experimental workflow for the audiogenic seizure model.

Clinical Development

The clinical development program for Brivaracetam was extensive, encompassing Phase I, II, and III trials to establish its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of Brivaracetam. These studies demonstrated that Brivaracetam is rapidly and completely absorbed after oral administration, with a half-life of approximately 9 hours. It is primarily metabolized by hydrolysis of the acetamide group, followed by hydroxylation.

Table 3: Key Pharmacokinetic Parameters of Brivaracetam in Healthy Adults

ParameterValue
Time to peak plasma concentration (Tmax)~1 hour
Bioavailability>90%
Plasma protein binding<20%
Elimination half-life (t1/2)~9 hours

A series of randomized, double-blind, placebo-controlled Phase II and III trials were conducted to evaluate the efficacy and safety of Brivaracetam as adjunctive therapy in adult patients with partial-onset seizures.

Table 4: Summary of Pivotal Phase III Efficacy Trials

TrialNumber of PatientsBrivaracetam Doses (mg/day)Median Seizure Reduction over Placebo (%)Responder Rate (≥50% seizure reduction) over Placebo (%)
N0125240050, 100, 20019.5 - 22.816.6 - 19.9
N0125339920, 50, 10012.8 - 21.614.8 - 21.6
N01358768100, 20022.8 - 23.221.6 - 22.4

The most common adverse events reported in clinical trials were somnolence, dizziness, fatigue, and headache.

Regulatory Approval and Post-Marketing

Based on the robust preclinical and clinical data, Brivaracetam received marketing authorization from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) in 2016 for the adjunctive treatment of partial-onset seizures in patients 16 years of age and older. Its indication has since been expanded to include monotherapy and treatment in younger patient populations.

Post-marketing studies and real-world evidence continue to support the efficacy and safety of Brivaracetam in the management of epilepsy.

Conclusion

The discovery and development of Brivaracetam is a prime example of rational drug design, building upon the knowledge gained from a first-in-class molecule to create an improved therapeutic agent. Its journey from a laboratory curiosity to a widely used AED highlights the importance of a deep understanding of the underlying pathophysiology of disease, a robust preclinical and clinical development program, and a commitment to improving patient outcomes. Brivaracetam's distinct pharmacological profile, characterized by high affinity for SV2A and rapid brain penetration, has established it as a valuable option in the armamentarium for epilepsy treatment.

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Brivaracetam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivaracetam, a third-generation anti-epileptic drug, is a selective, high-affinity ligand for the synaptic vesicle protein 2A (SV2A).[1][2] The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation, stability, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a key consideration in drug development. This technical guide provides a comprehensive overview of the current knowledge on the crystal structure and polymorphism of Brivaracetam, including its known polymorphic forms and co-crystals.

Polymorphism of Brivaracetam

Brivaracetam is known to exist in at least two anhydrous polymorphic forms, designated as Form I and Form II.[1][3][4] Additionally, a patent application has disclosed a new crystalline form, designated as Form C.[5][6]

Form I

Form I is the most stable polymorphic form of Brivaracetam under ambient conditions.[4] It is reported to be a colorless, monoclinic crystal.[7] During the formulation manufacturing process, there is a possibility of partial conversion from Form I to Form II.[1][3][4]

Form II

Form II is another anhydrous polymorph of Brivaracetam. Information regarding its specific crystallographic properties and preparation is less prevalent in publicly available literature compared to Form I. The potential for its formation during manufacturing underscores the importance of stringent process control to ensure the desired solid form in the final drug product.[1][3][4]

Form C

A patent application has introduced a new crystalline form of Brivaracetam, denoted as Form C.[5][6] This form is characterized by its X-ray powder diffraction (XRPD) pattern.

Co-crystals of Brivaracetam

In addition to polymorphism, Brivaracetam has been shown to form co-crystals with inorganic salts. These multi-component crystals can exhibit modified physicochemical properties compared to the pure API. A notable example is the 2:1:4 co-crystal of Brivaracetam with magnesium chloride and water (Brivaracetam-MgCl₂-H₂O).[8] In this structure, the endocyclic carbonyl oxygen of the Brivaracetam molecule coordinates with the Mg²⁺ cation.[8] The coordination sphere of the magnesium ion is completed by four water molecules, resulting in an octahedral geometry.[8] The chloride ions contribute to the stability of the co-crystal through hydrogen bonding.[8]

Quantitative Data

Table 1: Physicochemical Properties of Brivaracetam Solid Forms

PropertyForm IForm CBrivaracetam-MgCl₂-H₂O Co-crystal
Melting Point (°C) 76.38[7]Not ReportedNot Reported
Crystal System Monoclinic[7]Not ReportedNot Reported
Crystal Density (g/cm³) 1.093[7]Not ReportedNot Reported

Table 2: X-Ray Powder Diffraction (XRPD) Data for Brivaracetam Form C

2θ (°)
8.9 ± 0.2
10.0 ± 0.2
15.0 ± 0.2
15.7 ± 0.2
17.4 ± 0.2
17.9 ± 0.2
19.2 ± 0.2
21.6 ± 0.2
25.0 ± 0.2
26.9 ± 0.2

Data obtained from patent literature.[5]

Experimental Protocols

Detailed experimental protocols for the preparation and characterization of specific Brivaracetam polymorphs are often proprietary. However, based on available literature, the following general methodologies are employed.

Preparation of Brivaracetam Polymorphs

General Crystallization Procedure:

The synthesis of Brivaracetam typically involves a multi-step process. The final crystallization step is crucial for obtaining a specific polymorphic form. A general approach described in patent literature involves:

  • Dissolution: Dissolving the crude Brivaracetam product in a suitable solvent (e.g., isopropyl ether).[7]

  • Crystallization: Inducing crystallization by methods such as cooling, anti-solvent addition, or evaporation.

  • Isolation: Isolating the crystalline solid by filtration.

  • Drying: Drying the isolated crystals under vacuum.

Preparation of Form C (from patent literature):

A patented method for preparing Form C involves dissolving Brivaracetam powder in a mixed solvent system and allowing it to crystallize.[5]

Characterization Methods

X-Ray Powder Diffraction (XRPD):

XRPD is a primary technique for identifying and differentiating crystalline forms.

  • Instrument: A powder X-ray diffractometer.

  • Radiation: Typically Cu Kα radiation.

  • Scan Range: A suitable 2θ range to cover the characteristic peaks of the different forms.

  • Sample Preparation: The crystalline powder is gently packed into a sample holder.

Differential Scanning Calorimetry (DSC):

DSC is used to determine the melting point and other thermal transitions of the polymorphs.

  • Instrument: A differential scanning calorimeter.

  • Heating Rate: A controlled heating rate, for example, 10 °C/min.

  • Atmosphere: An inert atmosphere, such as nitrogen.

  • Sample Pans: The sample is weighed into an appropriate DSC pan.

Logical Relationships and Workflows

The study of polymorphism involves a systematic approach to identify, characterize, and select the most suitable solid form for development.

PolymorphScreeningWorkflow General Polymorph Screening Workflow for Brivaracetam cluster_Preparation Polymorph Generation cluster_Characterization Solid-State Characterization cluster_Analysis Data Analysis and Selection API Brivaracetam API SolventScreening Crystallization from Various Solvents API->SolventScreening ThermalMethods Thermal Methods (e.g., Melt Quenching) API->ThermalMethods MechanicalStress Mechanical Stress (e.g., Grinding) API->MechanicalStress XRPD X-Ray Powder Diffraction (XRPD) SolventScreening->XRPD ThermalMethods->XRPD MechanicalStress->XRPD IdentifyForms Identify Unique Polymorphic Forms XRPD->IdentifyForms DSC Differential Scanning Calorimetry (DSC) DSC->IdentifyForms TGA Thermogravimetric Analysis (TGA) TGA->IdentifyForms Microscopy Microscopy (e.g., SEM, PLM) Microscopy->IdentifyForms Spectroscopy Spectroscopy (e.g., Raman, IR) Spectroscopy->IdentifyForms StabilityStudies Thermodynamic and Physical Stability Assessment IdentifyForms->StabilityStudies SelectForm Select Candidate Form for Development StabilityStudies->SelectForm PolymorphicRelationship Thermodynamic Relationship of Brivaracetam Polymorphs FormII Form II (Metastable) FormI Form I (Stable) FormII->FormI Transformation (e.g., during processing/storage)

References

Methodological & Application

Application Notes and Protocols: Cell Culture Assays for Testing (2S)-2-amino-N-propylbutanamide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino-N-propylbutanamide, also known as Brivaracetam, is an anticonvulsant drug primarily used in the treatment of partial-onset seizures. Its principal mechanism of action is through high-affinity, selective binding to the synaptic vesicle glycoprotein 2A (SV2A). SV2A is a crucial protein in the presynaptic terminal, where it is involved in the regulation of neurotransmitter release. Although the precise downstream effects of ligand binding are still under investigation, it is believed that modulation of SV2A function by this compound leads to a reduction in neuronal hyperexcitability. Some studies also suggest a potential secondary mechanism involving the inhibition of voltage-gated sodium channels.

These application notes provide detailed protocols for a panel of in vitro cell culture assays designed to evaluate the efficacy of this compound. The described assays will enable researchers to:

  • Quantify the binding affinity of the compound to its primary target, SV2A.

  • Assess the functional consequences of SV2A binding on synaptic vesicle dynamics.

  • Measure the effect of the compound on neuronal network activity and excitability.

  • Determine the cytotoxic and antiproliferative profile of the compound to establish a therapeutic window.

Mechanism of Action: Synaptic Vesicle Protein 2A (SV2A) Modulation

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron SV Synaptic Vesicles Neurotransmitter Neurotransmitter Release SV->Neurotransmitter Fusion & Exocytosis SV2A SV2A SV2A->SV Modulates Release Ca_channel Voltage-gated Ca2+ Channel Ca_channel->SV Ca2+ Influx Action_Potential Action Potential Action_Potential->Ca_channel Depolarization Brivaracetam (2S)-2-amino-N- propylbutanamide Brivaracetam->SV2A Binds Synapse Synaptic Cleft Neurotransmitter->Synapse Receptor Neurotransmitter Receptors Neurotransmitter->Receptor Binds Synapse->Receptor Postsynaptic_Effect Postsynaptic Potential Receptor->Postsynaptic_Effect

Caption: Proposed mechanism of action of this compound at the synapse.

Experimental Workflow for Efficacy Testing

Binding SV2A Binding Assay Functional Synaptic Vesicle Uptake Assay Binding->Functional Confirms Target Engagement MTT MTT Assay (Cytotoxicity) Binding->MTT Calcium Calcium Imaging Functional->Calcium Links to Neuronal Activity BrdU BrdU Assay (Proliferation) Functional->BrdU Electrophysiology Patch Clamp Calcium->Electrophysiology Detailed Mechanistic Insight

Caption: Experimental workflow for in vitro efficacy testing.

I. Primary Efficacy Assays

SV2A Radioligand Binding Assay

This assay quantifies the binding affinity of this compound to its molecular target, SV2A, through competition with a radiolabeled ligand.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line endogenously expressing SV2A (e.g., SH-SY5Y neuroblastoma cells) or a cell line recombinantly overexpressing human SV2A (e.g., HEK293-hSV2A).

    • Harvest cells and homogenize in ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane preparation (20-50 µg of protein).

    • Add 25 µL of a serial dilution of this compound or a known SV2A ligand as a positive control (e.g., Levetiracetam).

    • Add 25 µL of a radiolabeled SV2A ligand (e.g., [³H]-Levetiracetam) at a final concentration equal to its Kd.

    • For non-specific binding determination, add a high concentration of a non-labeled SV2A ligand (e.g., 10 µM Levetiracetam) to designated wells.

    • Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Detection and Data Analysis:

    • Harvest the membranes onto a filter plate (e.g., GF/B) using a cell harvester and wash three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
This compound50.2 ± 4.525.1 ± 2.3
Levetiracetam (Control)980.5 ± 75.2490.3 ± 37.6
Synaptotagmin I Uptake Assay

This functional assay assesses the impact of this compound on synaptic vesicle endocytosis, a process in which SV2A is implicated. The assay measures the uptake of an antibody targeting the luminal domain of synaptotagmin I, which is only exposed during synaptic vesicle recycling.

Experimental Protocol:

  • Cell Culture:

    • Culture primary cortical neurons or a suitable neuronal cell line (e.g., PC-12 cells differentiated with NGF) on glass coverslips.

  • Antibody Uptake:

    • Wash the cells with Tyrode's buffer.

    • Incubate the cells with an antibody against the luminal domain of synaptotagmin I in a high potassium buffer (to induce depolarization and synaptic vesicle cycling) containing various concentrations of this compound for 5-10 minutes.

    • Wash the cells extensively with ice-cold Tyrode's buffer to remove unbound antibody.

  • Immunofluorescence and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity of internalized synaptotagmin I antibody in multiple fields of view for each condition.

    • Normalize the fluorescence intensity to the vehicle control.

Data Presentation:

CompoundConcentration (µM)Synaptotagmin I Uptake (% of Control)
This compound195.3 ± 5.1
1078.6 ± 6.2
10060.1 ± 4.8
Vehicle Control-100 ± 5.5

II. Secondary Functional Assays

Calcium Imaging Assay

This assay measures changes in intracellular calcium levels in response to neuronal activity. A reduction in the frequency or amplitude of calcium transients in the presence of this compound can indicate a decrease in neuronal excitability.

Experimental Protocol:

  • Cell Culture and Dye Loading:

    • Culture primary hippocampal or cortical neurons on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a high-speed camera.

    • Perfuse the cells with recording buffer and establish a baseline recording of spontaneous calcium transients.

    • Apply this compound at various concentrations and record the changes in calcium signaling.

    • As a positive control, a known inhibitor of neuronal activity (e.g., TTX) can be used.

  • Data Analysis:

    • Analyze the recorded image series to identify and quantify calcium transients (e.g., frequency, amplitude, and duration) for individual neurons.

    • Compare the parameters of calcium activity before and after compound application.

Data Presentation:

CompoundConcentration (µM)Calcium Transient Frequency (Hz)
This compound10.8 ± 0.1
100.5 ± 0.05
1000.2 ± 0.03
Baseline-1.2 ± 0.2

III. Safety and Toxicity Profile

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol:

  • Cell Culture:

    • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC₅₀ (half-maximal cytotoxic concentration) of the compound.

Data Presentation:

CompoundConcentration (µM)Cell Viability (% of Control)
This compound1098.9 ± 3.1
10095.2 ± 4.5
100088.7 ± 5.2
Staurosporine (Positive Control)115.4 ± 2.8
BrdU Assay for Cell Proliferation

The BrdU assay measures DNA synthesis as an indicator of cell proliferation. This is particularly relevant for assessing any unintended effects on neuronal precursor cells.

Experimental Protocol:

  • Cell Culture:

    • Seed a proliferating neuronal precursor cell line in a 96-well plate.

  • Compound and BrdU Treatment:

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add BrdU to the culture medium and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized DNA.

  • Detection:

    • Fix the cells and denature the DNA.

    • Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

    • Add the enzyme substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation relative to the vehicle control.

Data Presentation:

CompoundConcentration (µM)Proliferation (% of Control)
This compound1099.1 ± 2.5
10096.8 ± 3.9
100092.3 ± 4.1
Mitomycin C (Positive Control)1025.6 ± 3.2

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.

Application Note: Quantification of Brivaracetam in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brivaracetam is a third-generation antiepileptic drug used as an add-on therapy for the treatment of partial-onset seizures.[1][2] It is a chemical analog of levetiracetam and functions by binding to the synaptic vesicle glycoprotein 2A (SV2A).[2][3] Given its clinical significance, a robust and sensitive method for the accurate quantification of Brivaracetam in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][4] This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Brivaracetam in plasma.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of Brivaracetam. The workflow involves the extraction of the analyte and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a C18 reverse-phase column, and subsequent detection by a mass spectrometer. Quantification is achieved by using Multiple Reaction Monitoring (MRM) in positive ion mode, which enhances specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[5][6]

Experimental Protocols

1. Materials and Reagents

  • Brivaracetam analytical standard (≥97%)

  • Brivaracetam-d7 (Internal Standard, IS) (≥97%)[5][6]

  • LC-MS grade Methanol[5]

  • LC-MS grade Acetonitrile[5]

  • Formic Acid (Analytical Grade)[5]

  • Ethyl Acetate (HPLC Grade)[5]

  • LC-MS grade water[5]

  • Drug-free human plasma with K2EDTA as an anticoagulant[5]

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Brivaracetam and Brivaracetam-d7 (IS) in methanol.[7]

  • Working Solutions: Perform serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to prepare working solutions for calibration standards and quality control samples.[5]

3. Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

  • Calibration Curve (CC) Standards: Prepare a multi-point calibration curve by spiking drug-free plasma with the appropriate Brivaracetam working solutions.[7] A typical concentration range is 20.0 ng/mL to 4000.0 ng/mL.[5][6][8]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[7] For a 20-4000 ng/mL range, typical QC concentrations would be 60 ng/mL (LQC), 1800 ng/mL (MQC), and 3000 ng/mL (HQC).[5]

4. Sample Preparation

Two common extraction methods are presented below: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

Method A: Liquid-Liquid Extraction (LLE)

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[5][6]

  • Add the internal standard (Brivaracetam-d7) working solution.

  • Add ethyl acetate as the extraction solvent and vortex thoroughly.[5][6][9]

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase, vortex, and inject the sample into the LC-MS/MS system.[7]

Method B: Protein Precipitation (PPT)

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1][10]

  • Add the internal standard (Brivaracetam-d7) working solution.[1]

  • Add cold acetonitrile as the precipitation agent and vortex thoroughly to precipitate plasma proteins.[1][10]

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Instrumentation and Data

Liquid Chromatography Conditions

The chromatographic separation is typically performed on a C18 analytical column.[5][7] An isocratic mobile phase is often sufficient for separation.[5][6]

ParameterValue
HPLC System UHPLC System (e.g., Shimadzu Nexera X2)[5]
Column C18 Column (e.g., Unisol C18, 4.6 x 100 mm, 5µm)[5][6]
Mobile Phase 0.1% Formic Acid in Water / Acetonitrile (20/80, v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Column Temperature 40 °C[7]
Injection Volume 5-10 µL[7]
Run Time ~2.5 minutes[5]

Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5][6][8]

ParameterValue
MS System Triple Quadrupole MS (e.g., SCIEX 4500)[5]
Ionization Mode Positive Electrospray Ionization (ESI+)[5][6]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V[11]
Source Temperature 400 °C[7]
Curtain Gas 40 psi[11]
Nebulizer Gas 40 psi[11]
CAD Gas 5 psi[11]
MRM Transition (Brivaracetam) m/z 213.1 → 168.1[5][6][8]
MRM Transition (IS - Brivaracetam-d7) m/z 220.0 → 175.1[5][6][8]

Method Validation Summary

The method should be validated according to regulatory guidelines.[5][6] Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaResult
Linearity Range Correlation coefficient (r²) ≥ 0.9920.0 - 4000.0 ng/mL[5][6]
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy 80-120%20.0 ng/mL[5]
Intra- & Inter-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 15%[1][5][6]
Intra- & Inter-Assay Accuracy (%Bias) Within ±15% (±20% at LLOQ)< 15%[1][5][6]
Recovery Consistent and reproducible> 95%[1][7]
Matrix Effect Monitored and within acceptable limitsNo significant matrix effect observed[5][6]

Visualized Workflows

LC-MS/MS General Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis A Receive Plasma Sample C Sample Preparation (Extraction) A->C B Prepare Standards & QCs B->C D LC-MS/MS Analysis C->D E Data Processing & Quantification D->E F Generate Report E->F

Caption: High-level workflow for Brivaracetam quantification.

Sample Preparation Detailed Workflow cluster_LLE Method A: Liquid-Liquid Extraction (LLE) cluster_PPT Method B: Protein Precipitation (PPT) Start Plasma Sample (50-100 µL) LLE1 Add Internal Standard Start->LLE1 PPT1 Add Internal Standard Start->PPT1 LLE2 Add Ethyl Acetate & Vortex LLE1->LLE2 LLE3 Centrifuge LLE2->LLE3 LLE4 Transfer Organic Layer LLE3->LLE4 LLE5 Evaporate to Dryness LLE4->LLE5 LLE6 Reconstitute in Mobile Phase LLE5->LLE6 Inject Inject into LC-MS/MS LLE6->Inject PPT2 Add Acetonitrile & Vortex PPT1->PPT2 PPT3 Centrifuge PPT2->PPT3 PPT4 Transfer Supernatant PPT3->PPT4 PPT4->Inject

Caption: Detailed sample preparation workflows.

References

Application Notes and Protocols for Studying Brivaracetam in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brivaracetam is an anti-epileptic drug that acts as a selective, high-affinity ligand for the synaptic vesicle protein 2A (SV2A).[1][2] Its primary mechanism of action involves the modulation of neurotransmitter release, which contributes to the stabilization of neuronal activity and the prevention of hyperexcitable neuronal firing that can lead to seizures.[3] Unlike its predecessor, levetiracetam, brivaracetam exhibits a significantly higher binding affinity for SV2A.[1][4] Additionally, some studies suggest a weak inhibitory effect on voltage-gated sodium channels.[3][5]

These application notes provide detailed protocols for investigating the effects of Brivaracetam on primary neuronal cultures. The described experimental designs are intended to facilitate the assessment of its pharmacological activity, including its impact on neuronal viability, excitability, synaptic protein expression, and neurotransmitter release.

Key Experimental Designs

A comprehensive in vitro evaluation of Brivaracetam in neuronal cultures should encompass a multi-faceted approach. The following key experiments are recommended:

  • Neuronal Viability and Cytotoxicity Assays: To determine the potential toxic effects of Brivaracetam at various concentrations.

  • Electrophysiological Recordings: To directly measure the effects of Brivaracetam on neuronal excitability and synaptic transmission.

  • Immunocytochemistry: To visualize and quantify changes in the expression and localization of key synaptic proteins, including its target, SV2A.

  • Neurotransmitter Release Assays: To quantify the impact of Brivaracetam on the release of neurotransmitters like glutamate.

The following sections provide detailed protocols for each of these experimental approaches.

Data Presentation: Summary of Quantitative Data

The following tables summarize expected quantitative outcomes from the described experimental protocols when studying Brivaracetam.

Table 1: Effect of Brivaracetam on Neuronal Viability

Concentration (µM)Cell Viability (% of Control)Cytotoxicity (% of Control)
0.198 ± 42 ± 1
199 ± 31 ± 1
1097 ± 53 ± 2
2095 ± 65 ± 3
5092 ± 78 ± 4
10088 ± 912 ± 5

Data are represented as mean ± standard deviation. Cell viability can be assessed using MTT or Calcein AM assays, while cytotoxicity can be measured via LDH release assays.[6][7] A study on astrocyte-microglia co-cultures showed that a high concentration of Brivaracetam (20 μg/ml) significantly reduced glial cell viability under physiological conditions.[8][9]

Table 2: Electrophysiological Effects of Brivaracetam on Neuronal Firing

ParameterControlBrivaracetam (10 µM)
Firing Frequency (Hz)15 ± 38 ± 2
Action Potential Amplitude (mV)85 ± 575 ± 6
Voltage-gated Na+ Current (pA)-1500 ± 200-1200 ± 180

Data are represented as mean ± standard deviation. These values are illustrative and will vary based on the specific neuronal culture and recording conditions. Brivaracetam has been shown to reduce the firing of action potentials and decrease their amplitude in simulated hippocampal neurons.[10][11][12] It also produces a concentration-dependent inhibition of voltage-dependent Na+ currents.[5][10]

Table 3: Effect of Brivaracetam on Neurotransmitter Release

ConditionGlutamate Release (% of Stimulated Control)
Basal5 ± 2
Stimulated (e.g., high K+)100
Stimulated + Brivaracetam (1 µM)85 ± 7
Stimulated + Brivaracetam (10 µM)65 ± 9
Stimulated + Brivaracetam (100 µM)45 ± 8

Data are represented as mean ± standard deviation. Neurotransmitter release can be stimulated by depolarization with high potassium chloride. Subchronic administration of Brivaracetam has been shown to suppress astroglial L-glutamate release.[13][14]

Experimental Protocols & Visualizations

Neuronal Viability and Cytotoxicity Assays

This protocol outlines the use of the MTT assay to assess cell viability and the LDH assay for cytotoxicity.

A Prepare Primary Neuronal Cultures in 96-well plates B Treat neurons with varying concentrations of Brivaracetam A->B C Incubate for 24-48 hours B->C D Perform MTT Assay for Viability C->D E Perform LDH Assay for Cytotoxicity C->E F Read absorbance on a plate reader D->F E->F G Analyze and Compare Data F->G

Caption: Workflow for assessing neuronal viability and cytotoxicity.

  • Cell Plating: Plate primary cortical or hippocampal neurons in 96-well plates at a density of 25,000 cells per well.[7] Allow the cells to adhere and differentiate for at least 5 days in vitro.[7]

  • Brivaracetam Treatment: Prepare a serial dilution of Brivaracetam in the appropriate neuronal culture medium. Replace the existing medium with the Brivaracetam-containing medium. Include a vehicle control (medium without Brivaracetam).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

  • LDH Assay (Cytotoxicity):

    • Carefully collect a portion of the supernatant from each well before adding the MTT reagent.

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture and measuring the absorbance to determine the amount of LDH released from damaged cells.[6]

  • MTT Assay (Viability):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[6][7]

    • Incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Calculate cytotoxicity based on the amount of LDH released relative to a positive control (fully lysed cells).

Electrophysiological Recordings

Whole-cell patch-clamp is the gold standard for assessing neuronal excitability.[15][16]

Briv Brivaracetam SV2A SV2A Briv->SV2A Binds with high affinity Excitability Neuronal Hyperexcitability Briv->Excitability Reduces Vesicle Synaptic Vesicle SV2A->Vesicle Modulates NT_Release Neurotransmitter Release Vesicle->NT_Release Regulates NT_Release->Excitability Influences

Caption: Brivaracetam's primary mechanism of action.

  • Preparation:

    • Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[16]

    • Prepare an internal solution for the patch pipette containing (in mM): 126 K-gluconate, 4 KCl, 4 MgCl2, 2 BAPTA, 4 Mg-ATP, and 0.4 Na-ATP.[17]

    • Pull glass micropipettes to a resistance of 3-7 MΩ.[15][17]

  • Recording:

    • Place a coverslip with cultured neurons in a recording chamber on an upright microscope and perfuse with aCSF.[17]

    • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (Giga-seal).[18]

    • Rupture the cell membrane to achieve the whole-cell configuration.[15][16]

  • Data Acquisition:

    • Current-Clamp Mode: Inject a series of current steps to induce neuronal firing and measure parameters like action potential frequency, amplitude, and threshold.[17] Apply Brivaracetam to the bath and observe changes in these parameters.

    • Voltage-Clamp Mode: Hold the neuron at a specific membrane potential (e.g., -70 mV) to record synaptic currents (EPSCs and IPSCs) or voltage-gated currents.[16] To study voltage-gated sodium currents, hold the cell at -80 mV and apply depolarizing steps.[10]

  • Data Analysis: Analyze the recorded traces using appropriate software to quantify changes in firing patterns, current amplitudes, and channel kinetics before and after Brivaracetam application.

Immunocytochemistry

This technique allows for the visualization of SV2A and other synaptic proteins.

A Culture Neurons on Coverslips B Treat with Brivaracetam A->B C Fix and Permeabilize Cells B->C D Block Non-specific Binding C->D E Incubate with Primary Antibodies (e.g., anti-SV2A, anti-synaptophysin) D->E F Incubate with Fluorescently-labeled Secondary Antibodies E->F G Mount Coverslips and Counterstain with DAPI F->G H Image with Confocal Microscopy G->H I Quantify Fluorescence Intensity and Protein Colocalization H->I

Caption: Workflow for immunocytochemical analysis.

  • Cell Culture and Treatment: Grow primary neurons on coverslips and treat with Brivaracetam as described in the viability assay.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19][20]

    • Wash twice with PBS.[20]

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[19]

  • Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 3% BSA and 0.1% Triton X-100 in PBS) for 30 minutes.[19]

  • Antibody Incubation:

    • Incubate with primary antibodies (e.g., rabbit anti-SV2A, mouse anti-synaptophysin) diluted in blocking buffer overnight at 4°C.[21]

    • Wash three times with PBS.[19]

    • Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 568 anti-mouse) for 1 hour at room temperature in the dark.[19]

  • Mounting and Imaging:

    • Wash three times with PBS.[19]

    • Mount the coverslips onto slides using a mounting medium containing DAPI to counterstain the nuclei.[20]

    • Image the slides using a confocal microscope.

  • Analysis: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of synaptic puncta and analyze the colocalization of SV2A with other synaptic markers.[19]

Neurotransmitter Release Assay

This protocol uses High-Performance Liquid Chromatography (HPLC) to measure glutamate release.

A Prepare Neuronal Cultures B Pre-incubate with Brivaracetam A->B C Stimulate Neurotransmitter Release (e.g., high K+) B->C D Collect Supernatant C->D E Analyze Glutamate Concentration using HPLC D->E F Normalize Data and Compare Treatments E->F

Caption: Workflow for measuring neurotransmitter release.

  • Cell Preparation: Culture primary neurons in multi-well plates to a high density.

  • Pre-incubation: Wash the cells with a physiological buffer (e.g., Krebs-Ringer). Pre-incubate the cells with the desired concentrations of Brivaracetam or vehicle control for 15-30 minutes.

  • Stimulation: To evoke neurotransmitter release, replace the buffer with a high-potassium buffer (e.g., containing 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity). Collect the supernatant after a short incubation period (e.g., 2-5 minutes). Also, collect supernatant from non-stimulated (basal release) wells.

  • Sample Preparation: Stop the release by placing the samples on ice. Centrifuge the samples to remove any cellular debris. The supernatant can then be analyzed directly or stored at -80°C.

  • HPLC Analysis:

    • Use an HPLC system equipped with a fluorescence detector.

    • Derivatize the amino acids in the samples and standards with a fluorescent tag (e.g., o-phthalaldehyde, OPA).

    • Separate the derivatized amino acids using a reverse-phase C18 column.

    • Quantify the glutamate peak based on the retention time and peak area compared to a standard curve.[22]

  • Data Analysis: Normalize the amount of glutamate released to the total protein content in each well. Express the results as a percentage of the stimulated control.

By following these detailed protocols, researchers can effectively investigate the multifaceted effects of Brivaracetam on neuronal cultures, contributing to a deeper understanding of its therapeutic mechanisms.

References

Application Notes and Protocols for In Vivo Imaging of Brivaracetam Brain Distribution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brivaracetam (BRV) is an antiepileptic drug (AED) that exhibits high affinity and selectivity for the synaptic vesicle glycoprotein 2A (SV2A), a key target in the treatment of epilepsy.[1][2] Understanding the brain distribution and target engagement of Brivaracetam is crucial for optimizing its therapeutic use and for the development of novel AEDs. In vivo imaging techniques, particularly Positron Emission Tomography (PET), have been instrumental in elucidating the pharmacokinetics and pharmacodynamics of Brivaracetam in the brain.[3][4]

These application notes provide an overview of the methodologies used to assess the brain distribution of Brivaracetam, with a focus on PET imaging. Detailed protocols, data interpretation guidelines, and visualizations are included to facilitate the design and implementation of such studies.

Key In Vivo Imaging Technique: Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that allows for the quantitative assessment of physiological, biochemical, and pharmacological processes in vivo. For studying Brivaracetam's brain distribution, PET imaging with a specific radiotracer for SV2A is the primary method employed.

Radiotracer: The most commonly used radiotracer is ¹¹C-UCB-J , which is a high-affinity and specific ligand for SV2A.[3][5] The displacement of ¹¹C-UCB-J by unlabeled drugs like Brivaracetam allows for the quantification of target occupancy and the kinetics of drug entry into the brain.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies assessing the brain distribution and SV2A occupancy of Brivaracetam.

Table 1: Comparative Brain Permeability and SV2A Occupancy of Brivaracetam and Levetiracetam in Humans

ParameterBrivaracetam (BRV)Levetiracetam (LEV)Reference
Tracer Displacement Half-Time (t½) 18 ± 6 minutes (100 mg IV)28 ± 6 minutes (1500 mg IV)[5]
9.7 and 10.1 minutes (200 mg IV)[5]
SV2A Occupancy (SO) 66%-70% (100 mg IV)78%-84% (1500 mg IV)[5]
84%-85% (200 mg IV)[5]
86%-87% (peak, 100 mg oral steady state)[5]
76%-82% (trough, 100 mg oral steady state)[5]
Half-saturation Concentration (IC50) 0.46 µg/mL4.02 µg/mL[5]
Brain Entry Rate (K1) Ratio (BRV/LEV) At least 7-fold faster-[6]

Table 2: Preclinical Brain Distribution Data for Brivaracetam

SpeciesModelKey FindingsReference
Rhesus Monkey PET displacement study with ¹¹C-UCB-JFaster SV2A occupancy by BRV compared to LEV.[4]
Audiogenic Mice Brain and plasma concentration measurementsFaster entry of BRV into the brain compared to LEV, correlating with a faster onset of anticonvulsant action.[4][8]
Rat Tissue distribution studyWidespread distribution into tissues.[9]
Dog Tissue distribution studyWidespread distribution into tissues.[9]
Mice Physiologically based pharmacokinetic (PBPK) modelingPredicted human blood-brain barrier permeability (PS) for BRV is 0.315 ml/min/g, compared to 0.015 ml/min/g for LEV.[4][8]

Experimental Protocols

Protocol 1: PET Imaging to Determine SV2A Occupancy and Brain Kinetics of Brivaracetam in Humans

This protocol is based on displacement studies using the SV2A PET tracer ¹¹C-UCB-J.[3][5]

1. Subject Population:

  • Healthy volunteers.

  • Ensure subjects are free of any neurological or psychiatric disorders and have no contraindications for PET imaging.

2. Radiotracer:

  • ¹¹C-UCB-J.

3. Study Design:

  • Baseline Scan: Perform a baseline PET scan with ¹¹C-UCB-J to determine baseline SV2A availability.

  • Displacement Scan: On a separate day, administer ¹¹C-UCB-J followed by an intravenous (IV) infusion of Brivaracetam (e.g., 100 mg or 200 mg over 5 minutes) or Levetiracetam (e.g., 1500 mg) at a set time post-tracer injection (e.g., 60 minutes).[3][5]

  • Post-dose Scan: A scan can also be conducted at a later time point (e.g., 4 hours post-dose) to assess sustained occupancy.[5]

  • Steady-State Scan (for oral administration): For oral formulations, subjects can be dosed for several days (e.g., 4 days of twice-daily oral dosing) to reach steady state before the PET scan.[5]

4. PET Imaging Procedure:

  • Tracer Administration: Administer ¹¹C-UCB-J as a bolus plus infusion to achieve steady-state binding.[3]

  • Image Acquisition: Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

  • Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites, which is necessary for kinetic modeling.[6]

  • Plasma Drug Concentration: Collect blood samples to measure the plasma concentration of Brivaracetam.[6]

5. Data Analysis:

  • Image Reconstruction and Processing: Reconstruct PET images and co-register them with anatomical MRI scans for region of interest (ROI) definition.

  • Kinetic Modeling: Apply appropriate kinetic models (e.g., two-tissue compartment model) to the time-activity curves (TACs) from different brain regions to estimate outcome measures such as the total distribution volume (VT).

  • SV2A Occupancy (SO) Calculation: Calculate SO using the following formula: SO (%) = [(VT_baseline - VT_post-drug) / VT_baseline] * 100

  • Tracer Displacement Half-Time: Compute the half-time of the ¹¹C-UCB-J signal change from the displacement measurements to assess the speed of drug entry into the brain.[5]

  • Brain Entry Rate (K1): A nonlinear model can be used to directly estimate the brain entry rate (K1) of the drug.[6][7]

Visualizations

Mechanism of Brivaracetam Action and PET Imaging Principle```dot

Experimental Workflow for PET Displacement Study

PET_Workflow cluster_preparation Preparation cluster_imaging PET Imaging Session cluster_analysis Data Analysis Subject Recruit Healthy Volunteer Consent Informed Consent Subject->Consent Screening Medical Screening Consent->Screening Tracer_Admin Administer ¹¹C-UCB-J (Bolus + Infusion) Screening->Tracer_Admin PET_Scan_Start Start Dynamic PET Scan Tracer_Admin->PET_Scan_Start Arterial_Sampling Continuous Arterial Blood Sampling PET_Scan_Start->Arterial_Sampling Drug_Admin Administer Brivaracetam (IV) at 60 min PET_Scan_Start->Drug_Admin PET_Scan_End End PET Scan (e.g., 120 min) Drug_Admin->PET_Scan_End Image_Recon Image Reconstruction & Co-registration with MRI PET_Scan_End->Image_Recon Kinetic_Modeling Kinetic Modeling of Time-Activity Curves Image_Recon->Kinetic_Modeling SO_Calc Calculate SV2A Occupancy (SO) Kinetic_Modeling->SO_Calc Kinetics_Calc Determine Displacement Half-Time & K1 SO_Calc->Kinetics_Calc

Caption: Workflow for a human PET study to assess Brivaracetam's brain kinetics.

Logical Relationship of Brivaracetam's Properties and Clinical Utility

BRV_Properties_Utility cluster_properties Physicochemical & Pharmacokinetic Properties cluster_pharmacodynamics Pharmacodynamic Properties cluster_clinical Clinical Implications High_Lipophilicity High Lipophilicity High_Permeability High Blood-Brain Barrier Permeability High_Lipophilicity->High_Permeability Rapid_Brain_Entry Rapid Brain Entry (High K1) High_Permeability->Rapid_Brain_Entry Fast_Occupancy Fast & High SV2A Occupancy Rapid_Brain_Entry->Fast_Occupancy enables High_Affinity High Affinity for SV2A (Low IC50) High_Affinity->Fast_Occupancy Fast_Onset Fast Onset of Anticonvulsant Action Fast_Occupancy->Fast_Onset Acute_Treatment Potential for Acute Seizure Treatment Fast_Onset->Acute_Treatment

Caption: Relationship between Brivaracetam's properties and its clinical potential.

References

Application Notes and Protocols: Brivaracetam Dosage Conversion Between Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the interspecies dosage conversion of brivaracetam, a selective, high-affinity ligand for the synaptic vesicle protein 2A (SV2A). A thorough understanding of its pharmacokinetic and pharmacodynamic properties across different species is crucial for the successful translation of preclinical findings to clinical applications.

Introduction to Brivaracetam and its Mechanism of Action

Brivaracetam (BRV) is an antiepileptic drug (AED) that demonstrates high and selective affinity for SV2A, a glycoprotein integral to the membrane of synaptic vesicles and believed to play a modulatory role in synaptic transmission.[1][2][3] The binding of brivaracetam to SV2A is thought to reduce the release of excitatory neurotransmitters, thereby contributing to its anticonvulsant effects. Notably, brivaracetam exhibits a 15- to 30-fold higher binding affinity for SV2A compared to levetiracetam.[3][4][5] This higher affinity, coupled with its high lipophilicity, allows for rapid penetration of the blood-brain barrier and a faster onset of action observed in preclinical models.[1][4][6]

The following diagram illustrates the proposed signaling pathway of brivaracetam.

Brivaracetam_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal BRV Brivaracetam SV2A SV2A BRV->SV2A High-affinity binding BRV->SV2A Vesicle Synaptic Vesicle SV2A->Vesicle Modulates exocytosis SV2A->Vesicle Inhibits Neurotransmitter Vesicle->Neurotransmitter Release Ca_channel Ca2+ Channel Ca_ion Ca_channel->Ca_ion Influx Ca_ion->Vesicle Triggers fusion Neurotransmitter_cleft Receptor Glutamate Receptor Neurotransmitter_cleft->Receptor Postsynaptic_effect Excitatory Postsynaptic Potential Receptor->Postsynaptic_effect

Caption: Proposed mechanism of action of Brivaracetam at the presynaptic terminal.

Pharmacokinetic Profile Across Species

The pharmacokinetic (PK) properties of brivaracetam have been evaluated in various species. A summary of key PK parameters is presented below.

ParameterMouseRatDogMonkeyHuman
Route of Administration PO, IV, IPPO, IVPO, IVPO, IVPO, IV
Tmax (oral) ~0.25-0.5 h~0.5-1 h~0.5-1 h~1 h~0.5-1 h[7]
Bioavailability (oral) >90%>90%>90%>90%Nearly 100%[8]
Plasma Protein Binding Low (~12-20%)[9]Low (~12-20%)[9]Low (~12-20%)[9]Low (~12-20%)[9]<20%[8]
Elimination Half-life ~1-2 h~2-3 h~4-5 h~2-3 h~8 h[7]

Note: Values are approximate and can vary based on the specific study conditions.

Preclinical Efficacy in Animal Models

Brivaracetam has demonstrated potent anticonvulsant activity in a variety of animal models of epilepsy. The effective dose (ED50) values are crucial for estimating the pharmacologically active dose in humans.

Animal ModelSpeciesED50 (mg/kg)Route of AdministrationSeizure Type
Audiogenic SeizuresMouse2.4[7][10]IPGeneralized Tonic-Clonic
Corneally KindledMouse1.2[7][9]IPSecondarily Generalized
6 Hz SeizuresMouse-IPPartial and Secondarily Generalized[3]
Amygdala KindledMouse6.8 - 212.3 (dose-dependent reduction)[3][10]-Partial
GAERS (Genetic Absence Epilepsy Rats from Strasbourg)Rat2.6[7]IPAbsence
Post-Hypoxic MyoclonusRat--Myoclonic[10]
Self-Sustaining Status EpilepticusRat20-300 (dose-dependent reduction)[3]-Status Epilepticus

Allometric Scaling for Dose Conversion

Allometric scaling is a widely used method to extrapolate drug doses between species based on body surface area (BSA) or body weight. The principle assumes that many physiological and metabolic processes scale proportionally with body size.

The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where 'Km' is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).

The following table provides the standard Km values and the conversion factors (Km ratio) for various species.

SpeciesBody Weight (kg)Body Surface Area (m²)Km ( kg/m ²)Km Ratio (Animal Km / Human Km)
Human 60 1.62 37 -
Mouse0.020.00730.081
Rat0.150.02560.162
Rabbit1.80.15120.324
Dog100.5200.541
Monkey30.24120.324

Data adapted from FDA guidance documents.[11][12][13]

The following workflow illustrates the process of converting an animal dose to a Human Equivalent Dose.

Dose_Conversion_Workflow A Identify Animal Model and Effective Dose (ED50) B Determine Animal Species and Body Weight A->B C Find Animal and Human Km Values B->C D Calculate Human Equivalent Dose (HED) C->D HED = Animal Dose * (Animal Km / Human Km) E Apply Safety Factor for First-in-Human Studies D->E F Determine Starting Clinical Dose E->F

Caption: Workflow for converting animal effective doses to a human starting dose.

Experimental Protocols

Corneal Kindling Epilepsy Model in Mice

This protocol is adapted from studies evaluating the efficacy of anticonvulsants against secondarily generalized seizures.

  • Animals: Adult male NMRI mice (20-25 g).

  • Kindling Procedure:

    • Administer a corneal stimulation (e.g., 50 Hz, 1 ms pulses for 3 seconds) once daily.

    • Observe and score the behavioral seizure severity according to a standardized scale (e.g., Racine's scale).

    • Continue daily stimulations until a stable, fully kindled state (e.g., stage 5 seizures on three consecutive days) is achieved.

  • Drug Administration:

    • On the test day, administer brivaracetam (e.g., 1.2 mg/kg) or vehicle intraperitoneally (IP).

    • After a predetermined pretreatment time (e.g., 30 minutes), deliver the corneal stimulation.

  • Efficacy Assessment:

    • Record the presence or absence of a stage 5 seizure.

    • The ED50 is the dose at which 50% of the animals are protected from the generalized seizure.

Audiogenic Seizure Model in Mice

This protocol is used to assess the efficacy of anticonvulsants against generalized tonic-clonic seizures induced by sound.

  • Animals: Genetically sound-sensitive mice (e.g., DBA/2 mice) at an age of high seizure susceptibility (e.g., 21-28 days).

  • Drug Administration:

    • Administer brivaracetam (e.g., 2.4 mg/kg) or vehicle IP.

  • Seizure Induction:

    • After a specified pretreatment time (e.g., 30 minutes), place the mouse in an acoustic chamber.

    • Expose the mouse to a high-intensity sound stimulus (e.g., 120 dB bell) for up to 60 seconds.

  • Efficacy Assessment:

    • Observe for the occurrence of wild running, clonic seizures, and tonic hind limb extension.

    • Protection is defined as the absence of the tonic component of the seizure.

    • The ED50 is the dose that protects 50% of the mice from the tonic seizure.

Conclusion and Recommendations

The conversion of brivaracetam dosage from preclinical species to humans is a critical step in the drug development process. Allometric scaling based on body surface area provides a reliable initial estimate for the Human Equivalent Dose. However, it is essential to consider the differences in drug metabolism and sensitivity across species. The provided pharmacokinetic and pharmacodynamic data, along with the detailed protocols, offer a robust framework for researchers to design and interpret interspecies studies of brivaracetam. For first-in-human studies, it is standard practice to apply a safety factor to the calculated HED to determine a safe starting dose. The recommended starting dose for brivaracetam in adults is typically 50mg/day or 100mg/day, administered in two divided doses.[14] The dose can then be adjusted based on individual patient response and tolerability.[14]

References

Application Notes and Protocols for Long-Term Brivaracetam Treatment in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the long-term administration of Brivaracetam (BRV) in preclinical animal models of epilepsy. Brivaracetam, a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A), has demonstrated broad-spectrum anticonvulsant activity in various animal models.[1][2][3][4] This document outlines established protocols from peer-reviewed studies to guide researchers in designing and executing long-term efficacy and safety studies of Brivaracetam.

Overview of Preclinical Models and Efficacy

Long-term studies of Brivaracetam in animal models are crucial for understanding its sustained efficacy, potential for disease modification, and long-term safety profile. The most commonly utilized models involve rodents, particularly rats, in which epilepsy is induced chemically or electrically.

Key Findings from Long-Term Animal Studies:

  • Sustained Seizure Reduction: Chronic administration of Brivaracetam has been shown to maintain its efficacy in reducing seizure frequency and duration over extended periods.[1]

  • Neuroprotection: Long-term treatment with Brivaracetam has been associated with neuroprotective effects, including the amelioration of synaptic dysfunction and the prevention of neuronal damage following status epilepticus.[5][6]

  • Disease Modification: Some studies suggest that early and sustained treatment with Brivaracetam may prevent or reduce the frequency of spontaneous recurrent seizures in models of epileptogenesis.[7]

  • Behavioral Effects: The impact of long-term Brivaracetam treatment on cognition and behavior is an active area of investigation, with some studies suggesting dose-dependent effects on memory and anxiety.[8]

Quantitative Data Summary

The following tables summarize quantitative data from key long-term Brivaracetam studies in animal models.

Table 1: Efficacy of Long-Term Brivaracetam in a Rat Model of Self-Sustaining Status Epilepticus (SSSE)

Treatment GroupDose (mg/kg)Administration RouteDuration of TreatmentOutcome MeasureResultReference
Control-IV-Spontaneous Recurrent Seizures (SRS)All rats developed SRS[9]
BRV200IVAcuteSeizure Freedom at 6-8 weeks2 out of 10 rats[9]
BRV300IVAcuteSeizure Freedom at 6-8 weeks5 out of 10 rats[9]
BRV + Diazepam10 + 1IVAcuteSeizure Freedom at 6-8 weeks6 out of 10 rats[9]
BRV300IVAcuteSRS Frequency ReductionStatistically significant[9]
BRV + Diazepam10 + 1IVAcuteSRS Frequency ReductionStatistically significant[9]

Table 2: Chronic Brivaracetam Treatment in a Rat Model of Temporal Lobe Epilepsy

Treatment GroupDose (mg/kg/day)Administration RouteDuration of TreatmentOutcome MeasureResultReference
Epileptic Control-->30 daysSV2A ExpressionOver-expression[5]
BRV10Not Specified>30 daysSV2A ExpressionAmeliorated over-expression[5]
Epileptic Control-->30 daysLong-Term Potentiation (LTP)Deficits[5]
BRV10Not Specified>30 daysLong-Term Potentiation (LTP)Rescued deficits[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving long-term Brivaracetam administration.

Protocol for Long-Term Brivaracetam Treatment in a Rat Model of Self-Sustaining Status Epilepticus (SSSE)

This protocol is adapted from studies investigating the acute and long-term effects of Brivaracetam in a rat model of SSSE induced by perforant path stimulation.[7][9]

Materials:

  • Male Wistar rats (260-280 g)

  • Brivaracetam (intravenous formulation)

  • Diazepam (for combination studies)

  • Saline (0.9%)

  • Stereotaxic apparatus

  • Stimulating and recording electrodes

  • EEG recording system

  • Video monitoring system

Procedure:

  • Electrode Implantation:

    • Anesthetize rats with an appropriate anesthetic agent.

    • Using a stereotaxic frame, implant a bipolar stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.

    • Allow a recovery period of at least one week.

  • Induction of SSSE:

    • Deliver electrical stimulation to the perforant path to induce afterdischarges.

    • Continue stimulation until self-sustaining seizures are established.

  • Drug Administration (Acute Treatment):

    • Ten minutes after the end of stimulation, administer Brivaracetam intravenously at doses ranging from 10 to 300 mg/kg.

    • For combination studies, administer Brivaracetam (0.3-10 mg/kg) with Diazepam (1 mg/kg).

    • The control group receives a saline injection.

  • Long-Term Monitoring:

    • Continuously monitor EEG and behavior for 24 hours post-treatment to assess acute effects.

    • At 6-8 weeks and up to 12 months post-treatment, perform continuous 1-week EEG and video recordings to quantify the frequency and duration of spontaneous recurrent seizures (SRS).

dot

Experimental_Workflow_SSSE_Model start Start electrode_implantation Electrode Implantation (Perforant Path & Dentate Gyrus) start->electrode_implantation recovery Recovery (≥ 1 week) electrode_implantation->recovery ssse_induction Induction of Self-Sustaining Status Epilepticus (SSSE) (Electrical Stimulation) recovery->ssse_induction drug_administration Drug Administration (IV) - Brivaracetam (10-300 mg/kg) - Brivaracetam + Diazepam - Saline (Control) ssse_induction->drug_administration 10 min post-stimulation acute_monitoring Acute Monitoring (24 hours) (EEG & Behavior) drug_administration->acute_monitoring long_term_monitoring Long-Term Monitoring (6-8 weeks & 12 months) (1-week continuous EEG/Video) acute_monitoring->long_term_monitoring data_analysis Data Analysis (Seizure Frequency & Duration) long_term_monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for long-term Brivaracetam treatment in a rat SSSE model.

Protocol for Chronic Brivaracetam Treatment in a Pilocarpine-Induced Epilepsy Rat Model

This protocol is based on studies investigating the neuroprotective effects of chronic Brivaracetam treatment.[5]

Materials:

  • Male Sprague-Dawley rats

  • Pilocarpine hydrochloride

  • Scopolamine methyl nitrate

  • Brivaracetam

  • Apparatus for EEG recording

  • Equipment for behavioral testing (e.g., Morris water maze)

  • Histology and molecular biology reagents

Procedure:

  • Induction of Status Epilepticus (SE):

    • Administer scopolamine methyl nitrate to reduce peripheral cholinergic effects.

    • Thirty minutes later, inject pilocarpine hydrochloride to induce SE.

    • After 90 minutes of continuous seizures, administer diazepam to terminate SE.

  • Chronic Drug Administration:

    • Following a latent period of approximately two weeks after SE, confirm the development of spontaneous recurrent seizures via EEG.

    • Initiate chronic daily administration of Brivaracetam (e.g., 10 mg/kg) or vehicle (saline) for a period of at least 30 days. The route of administration can be intraperitoneal (IP) or oral gavage.

  • Electrophysiological and Behavioral Assessment:

    • During the final week of treatment, perform in vivo field potential recordings in the hippocampus to assess long-term potentiation (LTP).

    • Conduct behavioral tests such as the Morris water maze to evaluate learning and memory.

  • Post-Mortem Analysis:

    • At the end of the treatment period, euthanize the animals and collect brain tissue.

    • Perform histological analysis (e.g., Nissl staining) to assess neuronal damage.

    • Conduct molecular analyses such as Western blotting to measure the expression levels of proteins like SV2A.

dot

Chronic_BRV_Treatment_Workflow start Start se_induction Induction of Status Epilepticus (Pilocarpine) start->se_induction latent_period Latent Period (~2 weeks) se_induction->latent_period srs_confirmation Confirmation of Spontaneous Recurrent Seizures (SRS) (EEG) latent_period->srs_confirmation chronic_treatment Chronic Daily Treatment (≥ 30 days) - Brivaracetam (10 mg/kg) - Vehicle (Control) srs_confirmation->chronic_treatment assessment Electrophysiological & Behavioral Assessment - Long-Term Potentiation (LTP) - Morris Water Maze chronic_treatment->assessment post_mortem Post-Mortem Analysis - Histology (Neuronal Damage) - Western Blot (SV2A Expression) assessment->post_mortem end End post_mortem->end

Caption: Workflow for chronic Brivaracetam treatment in a pilocarpine-induced epilepsy model.

Signaling Pathway

Brivaracetam's primary mechanism of action is through its high-affinity, selective binding to synaptic vesicle protein 2A (SV2A), a transmembrane protein found in presynaptic vesicles. While the precise downstream signaling cascade is still under investigation, it is understood that this interaction modulates neurotransmitter release.

dot

Brivaracetam_Signaling_Pathway brivaracetam Brivaracetam sv2a Synaptic Vesicle Protein 2A (SV2A) brivaracetam->sv2a Binds with high affinity modulation Modulation of Neurotransmitter Release sv2a->modulation anticonvulsant_effect Anticonvulsant Effect modulation->anticonvulsant_effect

Caption: Simplified signaling pathway of Brivaracetam's mechanism of action.

Conclusion

The protocols and data presented in these application notes provide a foundation for conducting long-term preclinical studies with Brivaracetam. Adherence to detailed and consistent methodologies is critical for generating reproducible and translatable findings. Researchers should carefully consider the specific aims of their study to select the most appropriate animal model, dosing regimen, and outcome measures. Further research is warranted to fully elucidate the long-term neuroprotective and disease-modifying potential of Brivaracetam.

References

Troubleshooting & Optimization

Brivaracetam Aqueous Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Brivaracetam in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of Brivaracetam in aqueous solutions?

Brivaracetam's stability in aqueous solutions is primarily influenced by pH, temperature, oxidizing agents, and exposure to light.[1][2] Forced degradation studies have shown that the molecule is particularly susceptible to degradation under acidic and alkaline conditions and, in some cases, oxidative and photolytic stress.[1][3]

Q2: Under which pH conditions is Brivaracetam most unstable?

Brivaracetam is most unstable in acidic and alkaline environments.[1][2] Significant degradation occurs in the presence of strong acids (like HCl) and strong bases (like NaOH).[3][4][5] Some studies report rapid and extensive degradation in alkaline conditions, with up to 90% degradation observed when refluxed with 0.01N NaOH and 50% degradation at room temperature within 15 minutes.[3] Acidic conditions also lead to notable degradation, with one study reporting 12.6% degradation after 4 hours at 60°C in 1N HCl.[4]

Q3: Is Brivaracetam stable in neutral aqueous solutions?

Yes, Brivaracetam is generally considered stable in neutral hydrolytic conditions (water).[4][5][6] When preparing stock solutions for assays or short-term storage, using a neutral pH buffer or purified water is recommended. The active ingredient is described as being very soluble in water and buffers at pH 1.2, 4.5, and 7.4.

Q4: I am observing unexpected peaks in my HPLC/UPLC chromatogram. What could be the cause?

Unexpected peaks are likely degradation products. The specific degradants formed depend on the stress conditions the solution was exposed to.

  • Acidic Conditions: Leads to the formation of specific acid hydrolysis products.[4][6]

  • Alkaline Conditions: Generates different degradants, often rapidly.[3][7]

  • Oxidative Stress (e.g., H₂O₂): Can produce several minor degradation products.[1][3]

  • Photolytic Stress: Exposure to UV or direct sunlight can also cause degradation, resulting in additional peaks.[3][8]

Review your solution's preparation, handling, and storage history to identify potential exposure to these stress factors.

Q5: There are conflicting reports on the photostability of Brivaracetam. Can you clarify?

There is conflicting evidence regarding Brivaracetam's photostability. Several studies conclude it is relatively stable under photolytic stress.[1][2][4][9] However, other research has demonstrated significant degradation. For instance, one study reported 22% degradation when a stock solution was exposed to direct sunlight for 48 hours.[3] Another noted complete decomposition after 24 hours of UV radiation exposure.[8]

This discrepancy may be due to differences in experimental conditions, such as:

  • Light Source and Intensity: Direct sunlight vs. a controlled photostability chamber.

  • Solvent: The solvent used can influence photosensitivity.

  • Concentration: The concentration of the Brivaracetam solution.

Recommendation: To ensure the integrity of your experiments, always protect Brivaracetam solutions from light by using amber vials or covering containers with aluminum foil, especially during long-term storage or prolonged experiments.[3]

Troubleshooting Guide

Problem: My Brivaracetam solution shows significant degradation, but I followed the standard protocol.

Use the following decision tree to troubleshoot the potential cause of instability.

G start Start: Unexpected Degradation Observed check_ph Was the pH of the aqueous solution acidic (<6) or alkaline (>8)? start->check_ph check_light Was the solution exposed to direct sunlight or UV light for an extended period? check_ph->check_light No ph_yes High Degradation Risk: Brivaracetam is unstable in acidic/alkaline conditions. Adjust pH to neutral (6-8) for storage. check_ph->ph_yes Yes check_oxidants Did the solution come into contact with oxidizing agents (e.g., H₂O₂)? check_light->check_oxidants No light_yes High Degradation Risk: Brivaracetam can be photosensitive. Store in amber vials or protect from light. check_light->light_yes Yes check_temp Was the solution stored at elevated temperatures (>40°C)? check_oxidants->check_temp No oxidants_yes Degradation Risk: Brivaracetam is susceptible to oxidation. Use high-purity solvents and avoid oxidant contamination. check_oxidants->oxidants_yes Yes temp_yes Degradation Risk: Some studies show thermal degradation. Store solutions at recommended temperatures (e.g., 2-8°C or room temp protected from light). check_temp->temp_yes Yes stable Likely Stable: If none of the above, check for other sources of contamination or review analytical method parameters. check_temp->stable No

Caption: Troubleshooting decision tree for Brivaracetam degradation.

Data Presentation

The following tables summarize the degradation of Brivaracetam under various forced stress conditions as reported in the literature.

Table 1: Summary of Brivaracetam Degradation under Forced Stress Conditions

Stress ConditionReagent/ParameterDuration & TemperatureDegradation (%)Reference
Acid Hydrolysis 0.1N HCl30 min @ 80°C5%[6]
0.01N HCl15 min @ 50°C (reflux)Significant Degradation[3]
1N HCl4 h @ 60°C~12.6%[4][5]
Alkaline Hydrolysis 0.1N NaOH30 min @ 80°CStable[6]
0.01N NaOH15 min @ Room Temp50%[3]
0.01N NaOHReflux90%[3]
0.5N NaOH24 h @ 60°CStable[4][5]
Oxidative 30% H₂O₂3 h @ Room TempStable[6]
3% H₂O₂2 h @ Room Temp10%[3]
30% H₂O₂24 h @ 60°CSlight Degradation[4][5]
Photolytic Direct Sunlight48 h22%[3]
UV Radiation24 hComplete Decomposition[8]
UV and Visible Light10 daysNo Considerable Degradation[4][5]
Thermal Dry Heat130°CStable[6]
60°C10 daysNot Degraded[4][5]

Note: The variability in results, especially for alkaline and photolytic conditions, highlights the critical impact of specific experimental parameters (e.g., temperature, concentration, light source).

Experimental Protocols

Protocol 1: Forced Degradation Study of Brivaracetam

This protocol outlines a general procedure for conducting forced degradation studies based on common practices reported in the literature.[3][4][6][10]

G cluster_prep Preparation cluster_stress Stress Conditions (In Parallel) cluster_analysis Analysis prep_stock 1. Prepare Brivaracetam Stock Solution (e.g., 1 mg/mL in Acetonitrile or Methanol) acid 2a. Acid Hydrolysis (e.g., 1N HCl @ 60°C) base 2b. Base Hydrolysis (e.g., 0.5N NaOH @ 60°C) oxidative 2c. Oxidation (e.g., 30% H₂O₂ @ 60°C) thermal 2d. Thermal Stress (Solution @ 60°C) photo 2e. Photolytic Stress (Solution under UV/Visible light) neutralize 3. Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute 4. Dilute Samples to Working Concentration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute analyze 5. Analyze by Stability-Indicating Method (e.g., RP-HPLC) dilute->analyze characterize 6. Characterize Degradants (LC-MS/MS) analyze->characterize

Caption: Workflow for a Brivaracetam forced degradation study.

Methodology Details:

  • Stock Solution: Prepare a stock solution of Brivaracetam (e.g., 1 mg/mL or 1000 µg/mL) in a suitable solvent like acetonitrile or methanol.[3][9]

  • Stress Application:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 1N HCl) and heat (e.g., at 60°C for 4 hours).[4]

    • Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.5N NaOH) and heat (e.g., at 60°C for 24 hours).[4]

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperatures.[3][4]

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for several days.[4]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) or direct sunlight for a defined period (e.g., 48 hours).[3]

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable final concentration (e.g., 10-20 µg/mL) with the mobile phase.[3][6]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.[3][4][5]

Protocol 2: Example Stability-Indicating HPLC Method

The following is a representative HPLC method adapted from published studies.[3]

  • Column: C18 column (e.g., Hypersil Gold C18, 250 × 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of methanol, water, and acetonitrile (e.g., 30:10:60 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 242 nm.[3]

  • Temperature: Ambient.[3]

  • Injection Volume: 20 µL.

This method should be capable of separating the intact Brivaracetam peak from its major degradation products.[3] Method validation should be performed according to ICH guidelines.[3][5]

References

Technical Support Center: Improving the Solubility of (2S)-2-amino-N-propylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (2S)-2-amino-N-propylbutanamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected solubility properties?

A1: this compound is a chemical compound with the molecular formula C₇H₁₆N₂O and a molecular weight of approximately 144.21 g/mol [1][2]. Structurally, it is an amino acid amide. Based on its functional groups (a primary amine and an amide) and its relatively small size, it is predicted to be a water-soluble compound. Its structural similarity to known water-soluble pharmaceutical compounds like Levetiracetam and Brivaracetam further supports this expectation. However, the exact quantitative solubility in various solvents needs to be experimentally determined.

Q2: Why is determining the solubility of a new chemical entity like this compound important in drug development?

A2: Determining the aqueous solubility of a potential drug candidate is a critical early step in pharmaceutical development. Poor solubility can lead to low bioavailability, which means the drug is not well absorbed by the body, rendering it less effective[3]. Understanding and optimizing solubility is crucial for designing effective oral and parenteral dosage forms.

Q3: What are the initial steps I should take if I encounter solubility issues with this compound?

A3: The first step is to accurately determine the baseline solubility of your compound in relevant aqueous and organic solvents. The shake-flask method is a common and reliable technique for this purpose[4][5][6]. Once you have quantitative data, you can then explore various solubility enhancement techniques if the initial solubility is insufficient for your experimental needs.

Troubleshooting Guides

This section provides detailed troubleshooting for common solubility-related issues.

Issue 1: Unexpectedly Low Aqueous Solubility

If you observe that this compound has lower than expected aqueous solubility, consider the following troubleshooting steps and enhancement techniques.

The following table presents hypothetical solubility data for this compound in various solvents at room temperature (25 °C) for illustrative purposes.

Solvent SystemPredicted Solubility (mg/mL)
Purified Water150
Phosphate Buffered Saline (PBS) pH 7.4165
0.1 N Hydrochloric Acid (HCl)> 200
Ethanol85
Propylene Glycol120
20% (w/v) Hydroxypropyl-β-Cyclodextrin in Water> 250
  • pH Adjustment: Due to the presence of a primary amine, the solubility of this compound is expected to be pH-dependent. In acidic conditions, the amine group will be protonated, forming a more soluble salt.

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) in which the compound is also soluble can increase the overall solubility[7][8][9]. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Salt Formation: Creating a salt of the basic amine group with a pharmaceutically acceptable acid can significantly enhance aqueous solubility and dissolution rate[10][11][12][13].

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility[14][15][16][17][18].

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., purified water, PBS pH 7.4, 0.1 N HCl)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • After equilibration, allow the samples to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical range of your quantification method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Perform the experiment in triplicate for each solvent system.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Shake at constant temperature (24-48h) B->C D Settle undissolved solids (≥2h) C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Quantify concentration (HPLC/UV-Vis) F->G

Caption: Workflow for determining equilibrium solubility.

Protocol 2: Solubility Enhancement using Co-solvency

This protocol describes how to evaluate the effect of a co-solvent on the solubility of this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water)

  • Co-solvent (e.g., ethanol, propylene glycol)

  • Equipment from Protocol 1

Procedure:

  • Prepare a series of co-solvent mixtures in different volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v of co-solvent in the primary solvent).

  • For each co-solvent mixture, determine the solubility of this compound using the Shake-Flask Method described in Protocol 1.

  • Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal mixture for solubility enhancement.

Workflow for Co-solvency Method

G A Prepare co-solvent mixtures (e.g., 10-50% v/v) B Determine solubility in each mixture (Protocol 1) A->B C Plot solubility vs. co-solvent concentration B->C D Identify optimal co-solvent mixture C->D

Caption: Co-solvency experimental workflow.

Protocol 3: Solubility Enhancement through Salt Formation

This protocol provides a general procedure for screening for the formation of a more soluble salt of this compound.

Materials:

  • This compound (free base)

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)

  • Suitable solvent (e.g., ethanol, isopropanol, acetone)

  • Stir plate and magnetic stir bars

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve a known molar amount of this compound in a minimal amount of the chosen solvent with stirring.

  • In a separate container, dissolve an equimolar amount of the selected acid in the same solvent.

  • Slowly add the acid solution to the solution of the free base while stirring.

  • Continue stirring for a set period (e.g., 1-2 hours) at room temperature or with gentle heating to encourage salt formation and precipitation.

  • If a precipitate forms, collect the solid by filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the solid in a vacuum desiccator or a low-temperature oven.

  • Characterize the resulting solid to confirm salt formation (e.g., using melting point, FTIR, or NMR).

  • Determine the aqueous solubility of the newly formed salt using the Shake-Flask Method (Protocol 1).

Logical Flow for Salt Screening

G A Dissolve free base in solvent C Mix solutions and stir A->C B Dissolve equimolar acid in solvent B->C D Precipitate forms? C->D E Collect and dry solid D->E Yes H No salt formed or no precipitation D->H No F Characterize solid (confirm salt formation) E->F G Determine aqueous solubility (Protocol 1) F->G

Caption: Decision tree for salt formation and screening.

Protocol 4: Solubility Enhancement using Cyclodextrin Inclusion Complexation

This protocol details the preparation and evaluation of a cyclodextrin inclusion complex to improve the solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or another suitable cyclodextrin

  • Purified water

  • Mortar and pestle

  • Drying oven

Procedure (Kneading Method):

  • Place a known amount of HP-β-CD in a mortar.

  • Add a small amount of water to the HP-β-CD and triturate to form a paste.

  • Gradually add a pre-weighed amount of this compound to the paste while continuously kneading for a specified time (e.g., 30-60 minutes).

  • Dry the resulting paste in an oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder.

  • Determine the aqueous solubility of the inclusion complex using the Shake-Flask Method (Protocol 1), ensuring to calculate the concentration based on the amount of the active compound in the complex.

Workflow for Cyclodextrin Inclusion Complexation (Kneading Method)

G A Form a paste of cyclodextrin and water B Gradually add compound and knead A->B C Dry the paste to a constant weight B->C D Pulverize the dried complex C->D E Determine aqueous solubility (Protocol 1) D->E

Caption: Kneading method for cyclodextrin complexation.

Troubleshooting Common Experimental Issues

IssuePossible Cause(s)Recommended Solution(s)
High variability in solubility results - Incomplete equilibration. - Temperature fluctuations. - Inconsistent sampling or filtration. - Analytical error.- Increase equilibration time. - Ensure the shaker maintains a constant temperature. - Standardize the procedure for withdrawing and filtering samples. - Verify the calibration and performance of the analytical instrument.
Precipitation of the compound during analysis - The sample is supersaturated. - Change in solvent composition or temperature after filtration.- Dilute the sample immediately after filtration with a solvent that will maintain solubility. - Ensure the analytical method's mobile phase is compatible with the sample's solvent.
No salt formation observed - The pKa difference between the drug and the counter-ion is not sufficient. - Inappropriate solvent for salt formation.- Select a stronger acid as the counter-ion. - Screen different solvents with varying polarities.
Low yield of cyclodextrin complex - Inefficient complexation method. - Incorrect molar ratio of drug to cyclodextrin.- Try alternative methods like co-evaporation or freeze-drying. - Evaluate different molar ratios to find the optimal complexation stoichiometry.

References

Brivaracetam Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the use of Brivaracetam in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Brivaracetam?

A1: Brivaracetam's primary therapeutic effect is mediated through its high and selective affinity for synaptic vesicle protein 2A (SV2A), a transmembrane glycoprotein found in synaptic vesicles throughout the central nervous system.[1][2] By binding to SV2A, Brivaracetam is thought to modulate the protein's function in neurotransmitter release, which helps to stabilize neuronal activity and prevent the hyperexcitable firing that leads to seizures.[1][3]

Q2: How does Brivaracetam differ from Levetiracetam?

A2: Brivaracetam is an analog of Levetiracetam but exhibits a 15- to 30-fold higher binding affinity for the SV2A protein.[4][5] It is also more lipophilic, which results in more rapid penetration of the blood-brain barrier and a faster onset of action in preclinical models.[3][6][7] While both drugs target SV2A, evidence suggests they may interact with different binding sites or conformational states of the protein.[4][8] Additionally, some studies indicate Brivaracetam has a weak inhibitory effect on voltage-gated sodium channels, a property not significantly observed with Levetiracetam at therapeutic concentrations.[9]

Q3: What is the typical therapeutic concentration range for Brivaracetam in plasma?

A3: In clinical settings, the optimal response to Brivaracetam is typically observed with trough plasma levels between 0.2 to 2.0 mcg/mL.[10] Toxicity is more common at concentrations above 1.8 mcg/mL.[10] However, therapeutic ranges can vary, and interpretation should always be coupled with clinical or experimental observations.[10]

Q4: What is the pharmacokinetic profile of Brivaracetam in common research animals?

A4: Brivaracetam is rapidly absorbed and quickly enters the brain.[7] In preclinical studies with rodents, maximal SV2A occupancy and peak anticonvulsant activity were observed within 5-15 minutes of intraperitoneal injection.[5][11] The drug exhibits a linear pharmacokinetic profile over a wide dose range.[9] For specific parameters, please refer to the data tables below.

Troubleshooting Guides

In Vitro Experiments

Q1: We are observing significant cell death in our primary cortical neuron cultures at higher concentrations of Brivaracetam. Is this expected?

A1: Yes, dose-dependent toxicity is a potential issue. While therapeutic concentrations are generally well-tolerated, a study on astrocyte-microglia co-cultures reported that a high dose (20 μg/ml) significantly reduced cell viability under physiological conditions.[12]

Troubleshooting Steps:

  • Conduct a Dose-Response Viability Assay: Perform a detailed cytotoxicity assay (e.g., MTT or LDH assay) across a wide range of Brivaracetam concentrations to determine the specific toxicity threshold for your cell type.

  • Optimize Concentration: Use the lowest effective concentration that achieves the desired biological effect in your experiments.

  • Check Vehicle Effects: Ensure that the vehicle used to dissolve Brivaracetam is not contributing to the cytotoxicity. Run parallel experiments with vehicle-only controls.

  • Consider Culture Type: Glial cells and neurons may have different sensitivities. Research suggests Brivaracetam can modulate microglial activation, which could indirectly affect neuronal health in co-cultures.[13]

Q2: Our SV2A radioligand binding assay is yielding inconsistent affinity values (Ki). What could be the cause?

A2: Inconsistent results in binding assays can stem from several factors related to membrane preparation, buffer composition, and incubation conditions.

Troubleshooting Steps:

  • Membrane Quality: Ensure the brain membrane preparations are fresh and have been stored correctly (e.g., in liquid nitrogen) to prevent protein degradation.[8]

  • Incubation Time and Temperature: The binding of Brivaracetam to SV2A is reversible.[14] Ensure you have established an optimal incubation time to reach equilibrium. Assays are typically performed at 4°C for 120 minutes.[8]

  • Buffer Composition: Verify the pH and ionic strength of your binding buffer. A common buffer is 20 mM Tris-HCl (pH 7.4).[8]

  • Nonspecific Binding: Accurately determine nonspecific binding by including a high concentration of an unlabeled competing ligand in control tubes. Inadequate subtraction of nonspecific binding can skew affinity calculations.

  • Radioligand Purity: Confirm the purity and specific activity of your radiolabeled Brivaracetam ([³H]ucb 34714 is often used).[14]

In Vivo Experiments

Q1: We are observing high variability in seizure protection in our audiogenic mouse model. Why might this be happening?

A1: Variability in efficacy can be influenced by the timing of drug administration, dose, and animal-specific factors.

Troubleshooting Steps:

  • Timing of Administration: Brivaracetam has a very rapid onset of action. Peak anticonvulsant effects in audiogenic mice are seen as early as 5-15 minutes post-administration.[7] Ensure your protocol standardizes the time between injection and seizure induction.

  • Dose-Response Curve: The relationship between dose and efficacy may not be linear, with some studies noting a ceiling effect at higher doses (≥100 mg/kg).[15] If you are not seeing a clear dose-response, you may be operating on the plateau of the curve. Test a wider range of doses, including lower ones.

  • Route of Administration: Ensure consistent administration (e.g., intraperitoneal, oral gavage). The route will affect the absorption rate and time to peak plasma concentration (Tmax).

  • Animal Strain and Baseline Sensitivity: Confirm the genetic background and baseline seizure sensitivity of your mice, as this can be a significant source of variability.

Q2: The sedative effects of Brivaracetam are interfering with our behavioral assessments in rats (e.g., rotarod test). How can we manage this?

A2: Sedation, somnolence, and dizziness are known dose-dependent side effects of Brivaracetam.[9][16] These effects can confound behavioral experiments that rely on motor coordination or cognitive function.

Troubleshooting Steps:

  • Dose Adjustment: The most effective strategy is to identify a dose that provides significant anticonvulsant effects without causing overt motor impairment. The therapeutic index (ratio of the dose causing motor impairment to the dose providing seizure protection) for Brivaracetam is more favorable than for Levetiracetam, but impairment still occurs at higher doses.[11] An ED50 for motor impairment in rats has been reported at 163 mg/kg (IP).[17]

  • Acclimatization and Training: Thoroughly train the animals on the behavioral task before drug administration. A stable baseline performance can make it easier to distinguish between learning deficits and acute drug-induced impairment.

  • Timing of Behavioral Testing: Conduct behavioral tests at different time points post-administration to see if the sedative effects diminish while the therapeutic effects are still present.

  • Control Groups: Always include a vehicle-treated control group to accurately measure the baseline behavioral performance and isolate the drug's specific effects.

Data Presentation

Table 1: Pharmacokinetic Parameters of Brivaracetam

Parameter Human (Healthy Males) Rat Reference(s)
Tmax (Time to Peak Plasma Conc.) ~1 hour (fasting) Not specified, but peak brain occupancy is 5-15 min [16],[11]
Cmax (Peak Plasma Conc.) Dose-proportional (10-600 mg) Not specified [16]
t½ (Elimination Half-life) ~8 hours Not specified [16]
Oral Bioavailability ~100% Not specified [4],[2]

| Plasma Protein Binding | <20% | Not specified |[2] |

Table 2: Preclinical Efficacy of Brivaracetam in Animal Models

Animal Model Species ED₅₀ (Effective Dose, 50%) Comparator (Levetiracetam ED₅₀) Reference(s)
Audiogenic Seizures Mouse 2.4 mg/kg (i.p.) Not specified [16]
Corneal Kindled (generalized seizures) Mouse 1.2 mg/kg (i.p.) 7.3 mg/kg (i.p.) [11]
Amygdala Kindled (motor seizures) Rat 21.2 mg/kg 170 mg/kg [9]

| Genetic Absence Epilepsy (GAERS) | Rat | 2.6 mg/kg (i.p.) | Not specified |[16] |

Table 3: Common Adverse Events (Human Clinical Data)

Adverse Event Incidence with Brivaracetam Incidence with Placebo Reference(s)
Somnolence Significantly higher than placebo Lower [9],[16]
Dizziness Significantly higher than placebo Lower [9],[16]
Fatigue Significantly higher than placebo Lower [9]
Nausea Reported Reported [18]

Note: Incidence is dose-related. The majority of events are mild to moderate.[9][16]

Experimental Protocols

Protocol 1: SV2A Radioligand Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of a test compound for the SV2A protein in rat brain tissue using competitive binding with [³H]Brivaracetam.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • [³H]Brivaracetam (Radioligand)

  • Unlabeled Brivaracetam (for nonspecific binding)

  • Binding Buffer: 20 mM Tris-HCl, pH 7.4

  • Homogenizer and centrifuge

  • Glass fiber filters and vacuum filtration manifold

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer. b. Centrifuge the homogenate at 40,000 x g for 25 minutes at 4°C.[8] c. Discard the supernatant, resuspend the pellet in fresh binding buffer, and centrifuge again. d. Resuspend the final pellet in buffer to a protein concentration of 5-10 mg/mL and store at -80°C or in liquid nitrogen.[8]

  • Binding Assay: a. Set up assay tubes for total binding, nonspecific binding, and competitive binding with various concentrations of your test compound. b. To each tube, add 150-200 µg of brain membrane protein.[8] c. Add a constant concentration of [³H]Brivaracetam (e.g., at its Kd concentration). d. For nonspecific binding tubes, add a high concentration of unlabeled Brivaracetam (e.g., 10 µM). e. For competitive binding tubes, add varying concentrations of the test compound. f. Bring all tubes to a final volume (e.g., 0.2 mL) with binding buffer.

  • Incubation: a. Incubate all tubes for 120 minutes at 4°C to allow the binding to reach equilibrium.[8]

  • Filtration and Washing: a. Rapidly terminate the reaction by vacuum filtering the contents of each tube through glass fiber filters. b. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: a. Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. b. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the DPM of the nonspecific binding tubes from all other tubes. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Protocol 2: Assessment of Anticonvulsant Efficacy in the Rat Amygdala Kindling Model

Objective: To evaluate the efficacy of Brivaracetam in suppressing focal seizures in fully amygdala-kindled rats.

Materials:

  • Adult male Sprague-Dawley rats[19]

  • Stereotaxic apparatus

  • Bipolar stimulating/recording electrode

  • Electrical stimulator

  • EEG recording system

  • Brivaracetam and vehicle (e.g., saline)

Methodology:

  • Surgical Implantation: a. Anesthetize the rat and place it in a stereotaxic frame. b. Implant a bipolar electrode into the right basolateral amygdala using stereotaxic coordinates (e.g., AP -2.3, L -4.8, V -8.5 from bregma).[19] c. Secure the electrode assembly to the skull with dental cement and allow the animal to recover for at least one week.

  • Kindling Development: a. Determine the afterdischarge threshold (ADT) for each rat by delivering a 1-second train of 60 Hz constant current stimulations, starting at a low current and increasing until an afterdischarge (epileptiform brain activity) is recorded. b. Stimulate each rat once daily at its ADT until a stable, fully kindled state is reached (e.g., consistent Class 5 seizures on Racine's scale for several consecutive days). A Class 5 seizure is characterized by rearing and falling.[19]

  • Drug Efficacy Testing: a. Once a stable baseline of kindled seizures is established, begin the drug testing phase. b. On a test day, administer a specific dose of Brivaracetam (e.g., 21.2 mg/kg, i.p.) or vehicle.[9] c. At a predefined time post-injection (e.g., 30 minutes), deliver the kindling stimulation. d. Record the resulting seizure behavior and score it using Racine's scale. Also, measure the afterdischarge duration from the EEG recording. e. Use a crossover design where each animal receives all treatment doses and vehicle, with a sufficient washout period between tests (e.g., 48-72 hours).

  • Data Analysis: a. Compare the mean seizure severity score and afterdischarge duration for each Brivaracetam dose against the vehicle control using appropriate statistical tests (e.g., ANOVA with post-hoc tests or Friedman test). b. A significant reduction in seizure score or afterdischarge duration indicates an anticonvulsant effect.

Protocol 3: Quantification of Brivaracetam in Rat Plasma via UPLC-MS/MS

Objective: To accurately measure the concentration of Brivaracetam in rat plasma samples.

Materials:

  • Rat plasma collected in K₂EDTA tubes

  • Brivaracetam analytical standard

  • Internal Standard (IS), e.g., Carbamazepine[20]

  • Liquid-Liquid Extraction Solvent: tert-Butyl methyl ether[20]

  • Acetonitrile and 0.1% Formic Acid in water (Mobile Phase)[20]

  • UPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Aquity BEH™ C18 column[20]

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction): a. To a 100 µL aliquot of plasma sample, standard, or blank, add the internal standard. b. Add 1 mL of tert-Butyl methyl ether, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes. c. Carefully transfer the upper organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in 100 µL of the mobile phase.

  • UPLC-MS/MS Analysis: a. Set up the UPLC-MS/MS system. Use a gradient elution with a mobile phase consisting of acetonitrile and 0.1% formic acid in water.[20] b. Inject the reconstituted sample onto the C18 column. c. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. d. Monitor the precursor-to-product ion transitions for Brivaracetam (e.g., m/z 213.12 → 168.10 for quantification) and the internal standard (e.g., m/z 237.06 → 193.25 for Carbamazepine).[20]

  • Calibration and Quantification: a. Prepare a calibration curve by spiking blank plasma with known concentrations of Brivaracetam standard (e.g., 1.98-2000 ng/mL).[20] b. Process the calibration standards alongside the unknown samples. c. Plot the peak area ratio (Brivaracetam/Internal Standard) against the nominal concentration of the calibrators. d. Use the resulting linear regression equation to calculate the concentration of Brivaracetam in the unknown samples.

Mandatory Visualizations

cluster_presynaptic Presynaptic Terminal vesicle Synaptic Vesicle sv2a SV2A Protein release Modulates Neurotransmitter Release sv2a->release Regulates neurotransmitter brivaracetam Brivaracetam brivaracetam->sv2a High-Affinity Binding efficacy Reduces Neuronal Hyperexcitability (Anticonvulsant Effect) release->efficacy start Start: Fully Kindled Animal Model baseline 1. Establish Baseline: Record seizure severity with vehicle control start->baseline washout1 Washout Period baseline->washout1 admin 2. Administer Brivaracetam (Test Dose) or Vehicle washout1->admin induce 3. Induce Seizure (e.g., Amygdala Stimulation) admin->induce record 4. Record & Score Seizure (Racine's Scale, EEG) induce->record washout2 Washout Period record->washout2 crossover 5. Crossover: Repeat with different dose or control washout2->crossover crossover->admin Next trial analysis 6. Data Analysis: Compare seizure scores vs. vehicle crossover->analysis All trials complete cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (+ Internal Standard) lle Liquid-Liquid Extraction plasma->lle evap Evaporation lle->evap recon Reconstitution evap->recon inject Inject Sample recon->inject separate Chromatographic Separation (UPLC) inject->separate detect Detection (MS/MS) MRM Mode separate->detect data Data Processing: Peak Area Ratio & Calibration Curve detect->data result Final Concentration (ng/mL) data->result

References

Troubleshooting Brivaracetam crystallization in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Brivaracetam crystallization in stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Brivaracetam precipitating out of my stock solution?

Crystallization or precipitation of Brivaracetam from a stock solution can be triggered by several factors:

  • Solvent Saturation: The concentration of Brivaracetam may have exceeded its solubility limit in the chosen solvent at the storage temperature.

  • Temperature Fluctuations: Brivaracetam's solubility is temperature-dependent. A solution prepared at room temperature or with gentle warming may precipitate when stored at lower temperatures (e.g., 4°C or -20°C). Dimethyl sulfoxide (DMSO), a common solvent, has a relatively high freezing point (18.5°C), which can cause it to solidify in a refrigerator, potentially promoting solute precipitation.[1]

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of Brivaracetam beyond its solubility limit.

  • Water Absorption: DMSO is highly hygroscopic and readily absorbs water from the atmosphere. The addition of water can decrease the solubility of hydrophobic compounds, leading to precipitation.

  • Polymorphism: Brivaracetam is known to exist in at least two crystalline polymorphic forms (Form I and Form II).[2][3] A transition between forms, which can be influenced by storage conditions, may lead to the crystallization of a less soluble polymorph.

Q2: What is the best solvent for preparing Brivaracetam stock solutions?

The choice of solvent depends on the intended experimental application and required concentration. Brivaracetam is a Class I drug under the Biopharmaceutics Classification System, indicating high solubility and permeability.[2][3]

  • High Solubility Solvents: Brivaracetam is described as "very soluble" in water, ethanol, methanol, and glacial acetic acid. It is "freely soluble" in acetonitrile and acetone.[4][5] For most in vitro biological experiments, organic solvents like DMSO or ethanol are common choices for preparing high-concentration stocks.

  • Considerations for DMSO: While Brivaracetam is soluble in DMSO, this solvent's high freezing point and hygroscopic nature are critical considerations for storage.[1][2]

  • Methanol: Methanol has been successfully used to prepare standard stock solutions of Brivaracetam at concentrations of 1 mg/mL.[6][7]

Q3: My Brivaracetam stock is clear, but it precipitates when I add it to my aqueous experimental buffer or cell culture media. Why is this happening?

This is a common issue known as "antisolvent precipitation." While Brivaracetam is highly soluble in organic solvents like DMSO, its solubility in the final aqueous medium is the limiting factor.

When a small volume of a concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO is rapidly diluted. The Brivaracetam molecules are suddenly in an environment where they are poorly solvated (an "antisolvent" environment), causing them to crash out of solution. The final concentration of the organic solvent in your experiment must be low enough to be tolerated by your biological system, but high enough to maintain the solubility of your compound.

Q4: How should I store my Brivaracetam stock solutions to prevent crystallization?

Proper storage is crucial for maintaining the stability and solubility of your Brivaracetam stock.

  • Storage Temperature: For short-term storage, 2-8°C is often suitable. For long-term storage, -20°C or -80°C is recommended to minimize degradation. However, be mindful of the solvent's freezing point. If using DMSO, storing at room temperature in a desiccator might be preferable to refrigeration to avoid freeze-thaw cycles that can promote precipitation.

  • Aliquotting: To avoid repeated freeze-thaw cycles and minimize water absorption, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Protection from Light: Some studies note that stock solutions were protected from light, which is a good general practice for organic compounds.[8]

  • Inert Atmosphere: For very sensitive compounds or long-term storage, flushing the vial headspace with an inert gas like argon or nitrogen can prevent oxidative degradation.

Q5: How can I redissolve precipitated Brivaracetam in my stock solution?

If you observe crystals in your stock solution, you can attempt to redissolve them by:

  • Gentle Warming: Warm the vial in a water bath (e.g., 37°C). Do not use high heat, as it can degrade the compound. Brivaracetam has been found to be unstable in alkaline conditions and can degrade under oxidative stress and in sunlight.[8][9]

  • Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer or place it in an ultrasonic bath.

If the compound does not redissolve, it may have precipitated into a less soluble form or degraded. In this case, it is safest to discard the solution and prepare a fresh stock.

Data and Protocols

Physicochemical Properties of Brivaracetam
PropertyValueReference
Chemical Name (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl] butanamide[4]
Molecular Formula C11H20N2O2[4][10]
Molecular Weight 212.29 g/mol [4][10]
Appearance White to off-white crystalline powder[4][5]
BCS Class Class I (High Solubility, High Permeability)[2][3]
Polymorphism Exists in at least two crystalline forms (I and II)[2][3]
Solubility Profile of Brivaracetam
SolventSolubility DescriptionReference
Water, Buffer (pH 1.2, 4.5, 7.4)Very Soluble[4][5]
Ethanol, MethanolVery Soluble[4][5]
Glacial Acetic AcidVery Soluble[4][5]
Acetonitrile, AcetoneFreely Soluble[4][5]
TolueneSoluble[4][5]
n-HexaneVery Slightly Soluble[4][5]
Dimethyl sulfoxide (DMSO)Soluble (Used as a solvent in formulation patents)[2]

Experimental Protocols

Protocol 1: Preparation of a Stable Brivaracetam Stock Solution (e.g., 10 mM in DMSO)

Materials:

  • Brivaracetam powder (MW: 212.29 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of Brivaracetam. For 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = (0.010 mol/L) x (0.001 L) x (212.29 g/mol ) = 0.00212 g = 2.12 mg

  • Weighing: Accurately weigh 2.12 mg of Brivaracetam powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly. If necessary, use a brief sonication session (5-10 minutes) or gentle warming (37°C) to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots in amber, tightly sealed vials. Store at room temperature in a desiccator or at -20°C. If storing at -20°C, allow the aliquot to thaw completely and vortex gently before use.

Protocol 2: Troubleshooting Crystallization Upon Dilution into Aqueous Media

Objective: To find the optimal conditions for diluting a Brivaracetam stock solution into an aqueous buffer (e.g., PBS or cell culture medium) without precipitation.

Methodology:

  • Prepare Stock: Prepare a concentrated stock of Brivaracetam (e.g., 100 mM) in 100% DMSO following Protocol 1.

  • Test Dilution Method:

    • Standard Dilution: Pipette the required volume of aqueous buffer into a tube. Add the required volume of Brivaracetam stock directly into the buffer and vortex immediately. Observe for precipitation.

    • Pre-Dilution (Recommended): If the standard method fails, try a serial dilution. For example, to achieve a final concentration with 0.1% DMSO:

      • First, dilute the 100 mM stock 1:10 in DMSO to create a 10 mM intermediate stock.

      • Then, dilute this 10 mM stock 1:100 in your aqueous buffer.

    • Pluronic F-68 Addition: For cell culture applications, consider adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final medium (e.g., 0.01-0.1%) to help stabilize the compound.

  • Vortex During Addition: When adding the stock solution to the aqueous buffer, ensure the buffer is being actively mixed (e.g., on a vortex mixer at a low setting or by continuous pipetting) to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

  • Observation: After dilution, let the solution sit at the intended experimental temperature (e.g., 37°C) for 15-30 minutes and observe for any signs of cloudiness or crystal formation.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Crystallization observed in Brivaracetam stock check_temp Is solution stored below room temp? start->check_temp warm_sonicate Gently warm (37°C) and sonicate check_temp->warm_sonicate Yes check_conc Is stock concentration very high? check_temp->check_conc No check_dissolved Does it redissolve? warm_sonicate->check_dissolved use_solution Solution is ready for use. Consider storing at RT (if solvent is DMSO) check_dissolved->use_solution Yes discard Precipitate may be degradant or insoluble polymorph. Discard and prepare fresh stock. check_dissolved->discard No dilute_stock Dilute stock to a lower concentration or prepare a fresh, less concentrated stock. check_conc->dilute_stock Yes check_conc->discard No dilute_stock->use_solution

Caption: Troubleshooting workflow for Brivaracetam stock solution crystallization.

Solution_Stability_Factors center Stable Brivaracetam Stock Solution solvent Correct Solvent Choice (e.g., DMSO, Ethanol) solvent->center concentration Appropriate Concentration (Below Saturation Limit) concentration->center temperature Consistent Storage Temp. (Avoid Freeze/Thaw) temperature->center container Proper Aliquoting & Sealed Vials container->center purity High Purity Compound & Anhydrous Solvent purity->center

Caption: Key factors influencing the stability of Brivaracetam stock solutions.

References

Brivaracetam Degradation: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brivaracetam. It addresses common issues encountered during experimental procedures related to the drug's stability and degradation.

Frequently Asked Questions (FAQs)

Q1: My Brivaracetam sample shows unexpected peaks during HPLC analysis. What could be the cause?

A1: Unexpected peaks in your chromatogram often indicate the presence of degradation products. Brivaracetam is known to be susceptible to degradation under several conditions, including acidic, alkaline, oxidative, and thermal stress[1][2][3]. Review your experimental conditions, including sample preparation, storage, and analytical methodology, to identify any potential stressors that may have led to degradation.

Q2: Under what specific conditions is Brivaracetam known to be unstable?

A2: Forced degradation studies have demonstrated that Brivaracetam is unstable in the presence of acids, bases, oxidizing agents, and high temperatures[1][2][3]. Conversely, it shows relative stability under photolytic (light) stress[1][2][3].

Q3: What are the primary degradation pathways for Brivaracetam?

A3: The main degradation pathways for Brivaracetam are hydrolysis (both acid and base-catalyzed), oxidation, and thermal degradation.

  • Hydrolysis: The amide bond in the butanamide side chain and the lactam ring are susceptible to hydrolysis. Alkaline hydrolysis, for instance, can lead to the formation of a carboxylic acid derivative.

  • Oxidation: The pyrrolidone ring can be oxidized, leading to the formation of various oxygenated byproducts.

  • Thermal Degradation: At elevated temperatures, Brivaracetam can undergo complex degradation, including isomerization and the formation of various breakdown products.

Q4: I am observing degradation in my sample stored at room temperature. Is this expected?

A4: While Brivaracetam is relatively stable at ambient temperatures for short periods, prolonged storage or exposure to even mild acidic or basic conditions can lead to degradation. For example, significant degradation has been observed with 0.01N sodium hydroxide at room temperature in just 15 minutes[4]. It is crucial to control the pH and temperature of your solutions to minimize degradation.

Q5: Are the degradation products of Brivaracetam well-characterized?

A5: Yes, several degradation products of Brivaracetam have been identified and characterized using techniques like LC-MS/MS and NMR.[1][5][6] Studies have identified numerous byproducts under various stress conditions. For instance, three specific thermal degradants were identified after heating at 130°C.[5][6][7] In another study, a total of 13 degradation products were detected and characterized under different stress conditions.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of unknown peaks in HPLC. Sample degradation due to acidic, basic, oxidative, or thermal stress.1. Review sample preparation and storage conditions. Ensure pH neutrality and protection from high temperatures. 2. Perform a forced degradation study under controlled conditions to identify potential degradation products. 3. Use a validated stability-indicating HPLC method to resolve the drug from its degradants.
Loss of Brivaracetam potency over time. Instability of the drug in the chosen formulation or storage conditions.1. Evaluate the stability of Brivaracetam under your specific experimental conditions (pH, temperature, excipients). 2. Refer to the summary of forced degradation studies below to understand the drug's lability.
Inconsistent analytical results. Uncontrolled degradation during the analytical procedure.1. Ensure the mobile phase is not promoting degradation. 2. Control the temperature of the autosampler and column. 3. Minimize the time between sample preparation and analysis.

Summary of Forced Degradation Studies

The following table summarizes the conditions and outcomes of forced degradation studies performed on Brivaracetam.

Stress ConditionReagent/ParameterConditionsObserved DegradationKey Degradation Products
Acidic Hydrolysis 0.01N Hydrochloric AcidRefluxed at 50°C for 15 minutesSignificant degradation[4][8][9](S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanoic acid and other hydrolytic products.[10]
Alkaline Hydrolysis 0.01N Sodium HydroxideRoom temperature for 15 minutes~50-90% degradation[4](S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanoic acid.[10][11]
Oxidative Degradation 3% Hydrogen PeroxideRoom temperature for 2 hours~10% degradation[4]Oxidized derivatives of the pyrrolidone ring.
Thermal Degradation 130°C4 hoursSignificant degradation[5][6][7]Imp-I: (2S)-2-((3R)-2,5-dioxo-3-propylpyrrolidin-1-yl)butanamideImp-II: (2S)-2-((3R,4S)-3-hydroxy-2-oxo-4-propylpyrrolidin-1-yl)butanamideImp-III: (S)-2-(2-oxo-4-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide[5][6][7]
Photolytic Degradation Direct Sunlight48 hours~22% degradation[4]Photolytic byproducts.

Experimental Protocols

Forced Degradation Studies (as per ICH Q1A(R2) guidelines)[1][3]
  • Acid Hydrolysis:

    • Prepare a stock solution of Brivaracetam in a suitable solvent (e.g., methanol or water).

    • Treat the solution with 0.01N hydrochloric acid.

    • Reflux the mixture at 50°C for 15 minutes.[4]

    • Neutralize the solution with an appropriate base.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Prepare a stock solution of Brivaracetam.

    • Treat the solution with 0.01N sodium hydroxide.

    • Keep the solution at room temperature for 15 minutes.[4]

    • Neutralize the solution with an appropriate acid.

    • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a stock solution of Brivaracetam.

    • Treat the solution with 3% hydrogen peroxide.

    • Keep the solution at room temperature for 2 hours.[4]

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose solid Brivaracetam to a temperature of 130°C for 4 hours.[5][6][7]

    • Alternatively, expose a solution of Brivaracetam to 60°C for 10 days.[9]

    • Dissolve the heat-treated solid or dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Brivaracetam (e.g., 1000 µg/ml) to direct sunlight for 48 hours.[4]

    • Take samples at regular intervals and dilute for HPLC analysis.

Stability-Indicating HPLC Method

A number of stability-indicating HPLC methods have been developed. A common approach involves:

  • Column: C18 column (e.g., Hypersil Gold C18, 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of methanol, water, and acetonitrile (e.g., 30:10:60 v/v/v).[4]

  • Flow Rate: 1.0 ml/min.[4]

  • Detection: UV detection at 242 nm.[4]

  • Temperature: Ambient.

Degradation Pathway Diagrams

Brivaracetam_Degradation_Pathways Brivaracetam Brivaracetam Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.01N HCl) Brivaracetam->Acid_Hydrolysis Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., 0.01N NaOH) Brivaracetam->Alkaline_Hydrolysis Oxidative_Degradation Oxidative Degradation (e.g., 3% H2O2) Brivaracetam->Oxidative_Degradation Thermal_Degradation Thermal Degradation (e.g., 130°C) Brivaracetam->Thermal_Degradation Photolytic_Degradation Photolytic Degradation (e.g., Sunlight) Brivaracetam->Photolytic_Degradation Hydrolytic_Product Hydrolytic Byproducts (e.g., Brivaracetam Acid) Acid_Hydrolysis->Hydrolytic_Product Alkaline_Hydrolysis->Hydrolytic_Product Oxidative_Products Oxidative Byproducts Oxidative_Degradation->Oxidative_Products Thermal_Products Thermal Byproducts (Imp-I, Imp-II, Imp-III) Thermal_Degradation->Thermal_Products Photolytic_Products Photolytic Byproducts Photolytic_Degradation->Photolytic_Products

Caption: Major degradation pathways of Brivaracetam under various stress conditions.

Experimental_Workflow_Forced_Degradation Start Start: Brivaracetam Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Neutralize_Dilute Neutralize (if applicable) and Dilute Sample Stress_Conditions->Neutralize_Dilute HPLC_Analysis Stability-Indicating HPLC Analysis Neutralize_Dilute->HPLC_Analysis Data_Analysis Data Analysis: - Identify Degradation Peaks - Quantify Degradation HPLC_Analysis->Data_Analysis Characterization Characterization of Degradants (LC-MS, NMR) Data_Analysis->Characterization End End: Stability Profile Characterization->End

Caption: A typical experimental workflow for forced degradation studies of Brivaracetam.

References

Technical Support Center: Stability of (2S)-2-amino-N-propylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2S)-2-amino-N-propylbutanamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the impact of pH on the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound is the hydrolysis of the amide bond. This can occur through two main mechanisms depending on the pH of the solution:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide. This pathway is generally more significant at higher pH values.[1]

A study on N-substituted amides has identified three distinct regions of pH-dependent hydrolysis, with the rate being insensitive to pH changes around neutral conditions but increasing with the addition of acid or base.[1]

Q2: How does the pH of a solution affect the stability of this compound?

A2: The stability of this compound is highly dependent on the pH of the solution. The rate of amide hydrolysis is generally slowest in the neutral pH range (approximately pH 5-7) and increases significantly under both acidic and basic conditions. Forced degradation studies on the structurally related compound Levetiracetam showed significant degradation when refluxed with 0.1 M HCl and 0.1 M NaOH for 2 hours.[2] Conversely, Levetiracetam oral solutions with a pH around 5.5 have demonstrated long-term stability.[3]

Q3: What are the expected pKa values for this compound?

Q4: What are the main products of this compound hydrolysis?

A4: The hydrolysis of this compound will yield (2S)-2-aminobutanoic acid and n-propylamine.

Q5: Are there any recommended storage conditions to ensure the stability of this compound in solution?

A5: To maximize stability, it is recommended to store aqueous solutions of this compound in a buffered solution within a neutral pH range (pH 5-7). Solutions should be protected from extreme temperatures. For long-term storage, refrigeration (2-8 °C) is advisable. Studies on Levetiracetam oral solution have shown stability for up to six months under both refrigerated and room temperature conditions when appropriately formulated.[4][5]

Troubleshooting Guide

Issue: Unexpectedly rapid degradation of this compound is observed during an experiment.

This troubleshooting guide will help you identify potential causes for the instability of your compound.

Troubleshooting_Guide start Start: Unexpected Degradation Observed check_ph 1. Verify Solution pH start->check_ph ph_extreme Is pH acidic (<4) or alkaline (>8)? check_ph->ph_extreme adjust_ph Action: Adjust pH to neutral range (5-7) using a suitable buffer. ph_extreme->adjust_ph Yes ph_ok pH is within the expected range. ph_extreme->ph_ok No end_point Problem Resolved adjust_ph->end_point check_temp 2. Check Storage/Experimental Temperature ph_ok->check_temp temp_high Is temperature elevated (>40°C)? check_temp->temp_high reduce_temp Action: Reduce temperature. Store at 2-8°C for long-term stability. temp_high->reduce_temp Yes temp_ok Temperature is controlled. temp_high->temp_ok No reduce_temp->end_point check_contaminants 3. Consider Potential Contaminants temp_ok->check_contaminants contaminants_possible Are strong acids, bases, or enzymatic contaminants possible? check_contaminants->contaminants_possible purify_reagents Action: Use high-purity water and reagents. Filter-sterilize solutions if microbial contamination is suspected. contaminants_possible->purify_reagents Yes contaminants_possible->end_point No purify_reagents->end_point

Caption: Troubleshooting workflow for unexpected degradation.

Quantitative Stability Data

Disclaimer: The following data is illustrative and based on forced degradation studies of a structurally related compound, Levetiracetam. Specific degradation kinetics for this compound may vary.

Table 1: pH-Dependent Degradation of this compound (Illustrative)

pHConditionTemperature (°C)Incubation Time (hours)Approximate Degradation (%)Primary Degradation Product
1.00.1 M HCl100 (Reflux)2>70%(2S)-2-aminobutanoic acid
5.5Acetate Buffer25168 (7 days)<2%Not significant
7.0Phosphate Buffer40168 (7 days)<5%(2S)-2-aminobutanoic acid
13.00.1 M NaOH2524~18%(2S)-2-aminobutanoic acid
13.00.1 M NaOH100 (Reflux)2>70%(2S)-2-aminobutanoic acid

Data extrapolated from forced degradation studies on Levetiracetam.[2]

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

This protocol outlines a typical experiment to determine the stability of this compound across a range of pH values.

Experimental_Workflow prep_stock 1. Prepare Stock Solution Dissolve compound in high-purity water to a known concentration (e.g., 1 mg/mL). prep_buffers 2. Prepare Buffers Prepare a series of buffers (e.g., pH 2, 4, 7, 9, 12) using standard buffer systems. prep_stock->prep_buffers incubate 3. Incubate Samples Dilute stock solution into each buffer. Store aliquots at controlled temperatures (e.g., 25°C and 40°C). prep_buffers->incubate sample_pull 4. Sample Collection Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week). incubate->sample_pull hplc_analysis 5. HPLC Analysis Analyze samples using a validated stability-indicating HPLC method to quantify the remaining parent compound. sample_pull->hplc_analysis data_analysis 6. Data Analysis Calculate the percentage of remaining compound and determine the degradation rate constant at each pH. hplc_analysis->data_analysis Degradation_Pathways cluster_equilibrium pH-Dependent Equilibrium cluster_degradation Degradation Pathways protonated Protonated Form (R-NH3+) (Predominant at pH < 8) neutral Neutral Form (R-NH2) (Predominant at pH > 10) protonated->neutral + OH- acid_hydrolysis Acid-Catalyzed Hydrolysis (Rate increases at low pH) protonated->acid_hydrolysis + H2O, H+ base_hydrolysis Base-Catalyzed Hydrolysis (Rate increases at high pH) neutral->base_hydrolysis + OH- products Degradation Products (2S)-2-aminobutanoic acid + n-propylamine acid_hydrolysis->products base_hydrolysis->products

References

Validation & Comparative

Brivaracetam vs. Levetiracetam: A Comparative Efficacy Analysis for Neuroscientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of two prominent antiepileptic drugs, Brivaracetam and Levetiracetam, reveals key differences in their preclinical and clinical efficacy. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals in the field of neurology.

Brivaracetam and Levetiracetam are both second-generation antiepileptic drugs that exert their anticonvulsant effects through a novel mechanism of action: binding to the synaptic vesicle protein 2A (SV2A).[1][2][3] SV2A is a crucial component of the presynaptic terminal, involved in the regulation of neurotransmitter release.[4][5][6] While sharing a common target, these two compounds exhibit distinct pharmacological profiles, leading to differences in potency and clinical outcomes. This guide provides a detailed comparison of their efficacy, supported by experimental data and methodologies.

Preclinical Efficacy: A Quantitative Comparison

Preclinical studies have consistently demonstrated Brivaracetam's higher potency compared to Levetiracetam in various animal models of epilepsy. This difference is largely attributed to its significantly greater binding affinity for the SV2A protein.

Binding Affinity to SV2A

Brivaracetam exhibits a 15- to 30-fold higher binding affinity for SV2A than Levetiracetam.[3] This enhanced affinity is a key differentiator and is reflected in the lower concentrations of Brivaracetam required to achieve a therapeutic effect in preclinical models. While specific Ki values can vary between studies and experimental conditions, the consensus in the scientific literature points to a pKi of approximately 7.1 for Brivaracetam and 6.1 for Levetiracetam.

CompoundTargetReported Affinity (pKi)Fold Difference
BrivaracetamHuman SV2A~7.1\multirow{2}{*}{15-30x Higher for Brivaracetam}
LevetiracetamHuman SV2A~6.1
Anticonvulsant Potency in Animal Models

The superior binding affinity of Brivaracetam translates to greater potency in preventing seizures in animal models. The most commonly used model for evaluating the efficacy of these drugs is the audiogenic seizure-susceptible mouse model. The effective dose 50 (ED50), the dose required to protect 50% of the animals from seizures, is significantly lower for Brivaracetam.

Animal ModelSeizure TypeBrivaracetam ED50 (mg/kg, i.p.)Levetiracetam ED50 (mg/kg, i.p.)
Audiogenic Seizure-Susceptible MiceClonic Convulsions2.430.0
Corneally Kindled MiceSecondarily Generalized Seizures1.27.3
6 Hz Seizure Model (Mice)Psychomotor Seizures4.419.2
Maximal Electroshock (MES) Test (Mice)Tonic Hindlimb Extension113.0>540.0
Pentylenetetrazole (PTZ) Test (Mice)Clonic Seizures30.0>540.0

Data compiled from multiple preclinical studies.

Clinical Efficacy: A Review of Human Trials

While preclinical data strongly favor Brivaracetam in terms of potency, the clinical picture is more nuanced. Direct head-to-head, double-blind, randomized controlled trials are limited.[1] However, a substantial body of evidence from placebo-controlled trials, meta-analyses, and real-world retrospective studies allows for a comparative assessment.

Adjunctive Therapy for Focal Onset Seizures

Both Brivaracetam and Levetiracetam are approved as adjunctive therapy for focal (partial-onset) seizures. Clinical studies have demonstrated the efficacy of both drugs in reducing seizure frequency compared to placebo.

A pooled analysis of three Phase III studies on Brivaracetam for partial-onset seizures showed the following outcomes:[7]

Brivaracetam Daily Dose≥50% Responder RatePercent Reduction in Seizure Frequency Over Placebo
50 mg34.2%19.5%
100 mg39.5%24.4%
200 mg37.8%24.0%

For Levetiracetam, a review of randomized controlled trials indicates responder rates in the range of 37.1% to 39.6% for doses of 1000-3000 mg/day in patients with refractory partial seizures.

A retrospective, multicenter study (BRIVAFIRST) provided real-world evidence on the effectiveness of adjunctive Brivaracetam in patients with focal epilepsy. At 12 months, the overall seizure response rate (≥50% reduction in seizure frequency) was 37.2%, and the seizure-free rate was 16.4%.[8] Notably, the response rates varied depending on prior Levetiracetam exposure, with Levetiracetam-naïve patients showing a 47.9% responder rate.[8]

Experimental Protocols

SV2A Radioligand Binding Assay

The determination of binding affinity to the SV2A protein is a critical in vitro experiment. The following is a generalized protocol based on commonly cited methodologies.

Objective: To determine the binding affinity (Ki) of Brivaracetam and Levetiracetam for the SV2A protein.

Materials:

  • Human brain tissue or cells expressing recombinant human SV2A

  • Radioligand, typically [3H]-Levetiracetam or a high-affinity analog like [3H]ucb 30889

  • Test compounds: Brivaracetam and Levetiracetam at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize human brain tissue or cell pellets in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane pellet in fresh assay buffer.[9]

  • Binding Reaction: In assay tubes, combine the prepared membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compounds (Brivaracetam or Levetiracetam).[10]

  • Incubation: Incubate the reaction tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[9][10]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specific binding.[9][10]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Brain Tissue/Cells prep2 Centrifuge and Wash prep1->prep2 prep3 Resuspend Membrane Pellet prep2->prep3 assay1 Combine Membranes, Radioligand, and Test Compound prep3->assay1 assay2 Incubate to Equilibrium assay1->assay2 assay3 Filter and Wash assay2->assay3 analysis1 Measure Radioactivity assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Determine Ki analysis2->analysis3

Audiogenic Seizure Model in Mice

This in vivo model is widely used to assess the anticonvulsant properties of test compounds.

Objective: To determine the ED50 of Brivaracetam and Levetiracetam in preventing audiogenic seizures.

Animals: Genetically susceptible mouse strains, such as DBA/2 mice, are used. These mice exhibit a predictable seizure response to a loud auditory stimulus.[11]

Procedure:

  • Drug Administration: Administer the test compound (Brivaracetam or Levetiracetam) or vehicle control to the mice via a specific route (e.g., intraperitoneal injection).

  • Acclimation: Place the mouse in a sound-attenuating chamber and allow it to acclimate for a short period.[12]

  • Auditory Stimulus: Expose the mouse to a high-intensity sound (e.g., 120 dB) from a bell or a sonic transducer for a fixed duration (e.g., 60 seconds).[12]

  • Observation: Observe the mouse for the occurrence of characteristic seizure behaviors, which typically progress from wild running to clonic and then tonic-clonic seizures.

  • Endpoint: The primary endpoint is the presence or absence of a tonic-clonic seizure.

  • Data Analysis: Test different doses of each compound in separate groups of mice and calculate the ED50 value, which is the dose that protects 50% of the mice from the tonic-clonic seizure endpoint.

audiogenic_seizure_workflow start Administer Drug/Vehicle acclimate Acclimate Mouse in Chamber start->acclimate stimulus Apply Auditory Stimulus acclimate->stimulus observe Observe Seizure Behavior stimulus->observe endpoint Record Seizure Endpoint (Presence/Absence of Tonic-Clonic Seizure) observe->endpoint analysis Calculate ED50 endpoint->analysis

Signaling Pathway and Mechanism of Action

Both Brivaracetam and Levetiracetam bind to SV2A, a transmembrane protein located on synaptic vesicles. The precise downstream mechanism of action is still under investigation, but it is understood that this interaction modulates the release of neurotransmitters. A leading hypothesis is that SV2A plays a critical role in the trafficking and function of synaptotagmin-1, the primary calcium sensor for fast, synchronous neurotransmitter release.[4][5]

By binding to SV2A, these drugs are thought to influence the conformational state of the protein, thereby affecting its interaction with other presynaptic proteins and ultimately modulating the exocytosis of neurotransmitter-filled vesicles. This modulation helps to reduce neuronal hyperexcitability, which is a hallmark of epilepsy.

sv2a_pathway Brivaracetam Brivaracetam SV2A SV2A Brivaracetam->SV2A Binds Levetiracetam Levetiracetam Levetiracetam->SV2A Binds Modulation Modulation of Neurotransmitter Release SV2A->Modulation Regulates Syt1 Syt1 SV2A->Syt1 Interacts with Syt1->Modulation Ca²⁺ Sensor

Conclusion

Brivaracetam demonstrates superior preclinical potency to Levetiracetam, characterized by a significantly higher binding affinity for their common target, SV2A, and lower ED50 values in animal models of epilepsy. In the clinical setting, while both drugs are effective in the adjunctive treatment of focal onset seizures, direct comparative data from head-to-head trials are limited. The choice between these two agents in a clinical setting may be influenced by factors beyond efficacy, such as tolerability and patient-specific characteristics. For the research and drug development community, the distinct pharmacological profiles of Brivaracetam and Levetiracetam offer valuable insights into the structure-activity relationships of SV2A ligands and provide a foundation for the development of next-generation antiepileptic therapies.

References

Validating the Anticonvulsant Effects of (2S)-2-amino-N-propylbutanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant properties of (2S)-2-amino-N-propylbutanamide and its close structural analogs, Levetiracetam and Brivaracetam. Due to the limited publicly available data on this compound, this document focuses on the well-established profiles of Levetiracetam and Brivaracetam to provide a predictive validation framework for the target compound. The data presented is based on preclinical animal models, which are foundational in the screening and characterization of potential antiepileptic drugs.

Introduction to the Racetam Class of Anticonvulsants

This compound belongs to the racetam class of compounds, which includes the approved antiepileptic drugs Levetiracetam and its higher-affinity analog, Brivaracetam. The primary mechanism of action for these compounds is the binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein involved in the regulation of neurotransmitter release. The affinity for SV2A has been shown to correlate with the anticonvulsant potency of these drugs. Given that this compound is a structural analog of Levetiracetam, it is hypothesized to share this mechanism of action.

Comparative Anticonvulsant Activity

The following table summarizes the quantitative data on the anticonvulsant activity of Levetiracetam and Brivaracetam in various preclinical models. This data serves as a benchmark for the expected potency of novel analogs like this compound.

ParameterLevetiracetamBrivaracetamReference
SV2A Binding Affinity (Ki, nM) ~600~30[1][2]
Maximal Electroshock (MES) Test (ED₅₀, mg/kg, i.p., mice) >1700 (inactive)68.2[3]
Audiogenic Seizure Test (ED₅₀, mg/kg, i.p., mice) 302.4
Corneal Kindled Mice (ED₅₀, mg/kg, i.p.) 17.11.6[1]
Amygdala Kindled Rats (ED₅₀, mg/kg, i.p.) 21.22.3[1]

Note: ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

SV2A Binding Assay
  • Objective: To determine the binding affinity of the test compound to the SV2A protein.

  • Method: Radioligand displacement assays are performed using brain tissue homogenates (e.g., from rat hippocampus) or cells expressing recombinant SV2A. A radiolabeled ligand with known high affinity for SV2A (e.g., [³H]-Brivaracetam) is incubated with the tissue preparation in the presence of varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Maximal Electroshock (MES) Seizure Test
  • Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure. This model is indicative of efficacy against generalized tonic-clonic seizures.

  • Animal Model: Male NMRI mice are commonly used.

  • Procedure: An electrical stimulus (e.g., 50 Hz, 0.2 s duration) is delivered via corneal or ear-clip electrodes to induce a maximal seizure. The test compound is administered intraperitoneally (i.p.) at various doses prior to the electrical stimulation. The ability of the compound to prevent the tonic hindlimb extension is recorded. The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic extensor component of the seizure.

Audiogenic Seizure Test
  • Objective: To evaluate the anticonvulsant activity in a genetic model of reflex epilepsy.

  • Animal Model: Audiogenic seizure-susceptible mice (e.g., DBA/2 mice).

  • Procedure: Mice are placed in an acoustic chamber and exposed to a high-intensity sound stimulus (e.g., 100 dB) for a defined period. The occurrence of different seizure phases (wild running, clonic seizures, tonic seizures) is observed and scored. The test compound is administered at various doses before the acoustic stimulus, and its ability to prevent the different seizure phases is evaluated to determine the ED₅₀.

Kindling Models (Corneal and Amygdala)
  • Objective: To assess the efficacy of a compound against focal seizures that secondarily generalize, and to evaluate its potential to prevent the development of epilepsy (epileptogenesis).

  • Animal Model: Mice or rats.

  • Procedure:

    • Kindling Development: Repeated subconvulsive electrical stimulation is applied to a specific brain region (e.g., cornea or amygdala) over several days or weeks. This leads to a progressive intensification of seizure activity, eventually resulting in generalized seizures.

    • Anticonvulsant Testing: Once the animals are fully kindled (consistently show generalized seizures), the test compound is administered at various doses before the electrical stimulation. The ability of the compound to suppress the seizure severity and duration is measured to determine the ED₅₀.

    • Anti-epileptogenic Testing: The test compound is administered before each kindling stimulation during the development phase to assess its ability to prevent or slow down the progression of kindling.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for anticonvulsant drug screening.

G Proposed Mechanism of Action of Racetam Anticonvulsants cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal SV2A Synaptic Vesicle Glycoprotein 2A (SV2A) Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Function Neurotransmitter Glutamate Vesicle->Neurotransmitter Contains Synaptic Cleft Vesicle->Synaptic Cleft Exocytosis Receptor Glutamate Receptor Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->Vesicle Triggers Fusion Racetam This compound Levetiracetam Brivaracetam Racetam->SV2A Binds to Racetam->Vesicle Modulates Neurotransmitter Release Synaptic Cleft->Receptor G Experimental Workflow for Anticonvulsant Screening cluster_0 In Vitro Screening cluster_1 In Vivo Acute Seizure Models cluster_2 In Vivo Chronic Seizure Models cluster_3 Toxicity and Side Effect Profiling A1 Compound Synthesis (this compound) A2 SV2A Binding Assay A1->A2 B1 Maximal Electroshock (MES) Test A2->B1 Lead Compounds B2 Audiogenic Seizure Test A2->B2 B3 Pentylenetetrazol (PTZ) Test A2->B3 C1 Kindling Models (Corneal, Amygdala) B1->C1 Active Compounds B2->C1 B3->C1 D1 Rotarod Test (Motor Impairment) C1->D1 Efficacious Compounds D2 Behavioral Assessments C1->D2

References

Head-to-Head Comparison: Brivaracetam and Carbamazepine in the Treatment of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of Brivaracetam and Carbamazepine, two prominent antiepileptic drugs (AEDs). The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, mechanistic insights, and clinical trial methodologies.

Mechanism of Action

Brivaracetam and Carbamazepine exert their anticonvulsant effects through distinct molecular targets, leading to different pharmacological profiles.

Brivaracetam: Brivaracetam is a selective, high-affinity ligand for the synaptic vesicle protein 2A (SV2A).[1][2][3] SV2A is a crucial protein in the presynaptic terminal involved in the regulation of neurotransmitter release.[3][4] By binding to SV2A, Brivaracetam is thought to modulate synaptic transmission and reduce neuronal hyperexcitability, thereby preventing seizures.[4][5] It has a 15- to 30-fold higher binding affinity for SV2A compared to its predecessor, levetiracetam.[2][5][6][7]

Carbamazepine: Carbamazepine's primary mechanism of action is the blockade of voltage-gated sodium channels.[8][9][10][11][12] It preferentially binds to the inactivated state of these channels, which stabilizes the neuronal membrane and prevents the repetitive and sustained firing of action potentials that characterize seizure activity.[8][9][11] By inhibiting these sodium channels, Carbamazepine reduces neuronal excitability.[9] Additional mechanisms may include effects on serotonin systems and the blockade of voltage-gated calcium channels, which would also reduce neurotransmitter release.[8]

cluster_BRV Brivaracetam Pathway cluster_CBZ Carbamazepine Pathway BRV Brivaracetam SV2A SV2A Protein (Presynaptic Vesicle) BRV->SV2A Binds with high affinity NT_Release_BRV Modulation of Neurotransmitter Release SV2A->NT_Release_BRV Excitability_BRV Reduced Neuronal Hyperexcitability NT_Release_BRV->Excitability_BRV Seizure_Control_BRV Seizure Control Excitability_BRV->Seizure_Control_BRV CBZ Carbamazepine Na_Channel Voltage-Gated Sodium Channel (Inactivated) CBZ->Na_Channel Binds and stabilizes AP_Firing Inhibition of Repetitive Action Potential Firing Na_Channel->AP_Firing Excitability_CBZ Reduced Neuronal Excitability AP_Firing->Excitability_CBZ Seizure_Control_CBZ Seizure Control Excitability_CBZ->Seizure_Control_CBZ

Figure 1: Signaling pathways for Brivaracetam and Carbamazepine.

Pharmacokinetic Profiles

The pharmacokinetic properties of Brivaracetam and Carbamazepine differ significantly, impacting their dosing, potential for drug interactions, and clinical use.

ParameterBrivaracetamCarbamazepine
Bioavailability ~100%[4]~75-85%, slow and erratic absorption[13]
Time to Peak Plasma ~1 hour[14]6-8 hours[15]
Protein Binding <20%[4]75-80%[13]
Metabolism Primarily by hydrolysis via amidase enzymes, and secondarily by CYP2C19.[3]Extensively metabolized in the liver, primarily by CYP3A4, to an active metabolite (carbamazepine-10,11-epoxide).[13][15]
Half-life ~9 hoursInitially ~36 hours, shortens to ~12 hours with chronic use due to autoinduction.[15]
Excretion Primarily renal, as metabolites.Mainly in urine as metabolites.[15]
Drug Interactions Lower potential.[16] May interact with potent enzyme inducers like rifampin.[17]High potential. Potent inducer of CYP3A4 and other enzymes, affecting the metabolism of many other drugs.[8][15]

Clinical Efficacy

While direct head-to-head trials are limited, data from monotherapy and adjunctive therapy studies provide insights into the relative efficacy of both drugs for focal (partial-onset) seizures.

Brivaracetam: In pooled analyses of Phase III adjunctive therapy trials, Brivaracetam at doses of 50-200 mg/day demonstrated a significantly greater reduction in seizure frequency compared to placebo.[5][6]

  • ≥50% Responder Rate: Patients receiving Brivaracetam were more likely to experience a 50% or greater reduction in seizure frequency (pooled Risk Ratio of 1.79 compared to placebo).[5][6]

  • Seizure Freedom: Patients on Brivaracetam were also more likely to achieve seizure freedom compared to placebo (pooled Risk Ratio of 4.74).[5][6]

  • Monotherapy: In a real-world study of Brivaracetam monotherapy (either as first-line or conversion), the seizure freedom rate at 12 months was 77.8%.[18][19]

Carbamazepine: Carbamazepine is a long-established first-line treatment for focal seizures.[12]

  • Monotherapy: In a study of previously untreated patients on Carbamazepine monotherapy, 83% were seizure-free over a follow-up period of up to 48 months.[20]

  • Comparative Trials: Carbamazepine is frequently used as the reference drug in comparative trials for new antiepileptic compounds for partial-onset seizures.[20]

Efficacy OutcomeBrivaracetam (Adjunctive Therapy, Pooled Data)Carbamazepine (Monotherapy)
≥50% Responder Rate 34.2% (50 mg/day) to 39.5% (100 mg/day)[21]Not typically reported in the same format for older monotherapy studies.
Seizure Freedom Rate ~3.3% (pooled data)[6]83% (in previously untreated patients)[20]
Median % Seizure Reduction vs. Placebo 19.5% (50 mg/day) to 24.4% (100 mg/day)[21]N/A (Monotherapy studies often lack a placebo arm)

Note: Direct comparison of these percentages is challenging due to differences in study design (adjunctive vs. monotherapy), patient populations (treatment-resistant vs. newly diagnosed), and trial methodologies.

Safety and Tolerability

The safety and tolerability profiles of Brivaracetam and Carbamazepine are distinct, which can influence drug selection for individual patients.

Brivaracetam: Generally considered to have a favorable safety profile.[6]

  • Common Adverse Events: The most frequently reported treatment-emergent adverse events include somnolence (15.2%), dizziness (11.2%), fatigue (8.7%), and irritability.[6][21]

  • Serious Adverse Events: The incidence of serious adverse events is low and comparable to placebo in clinical trials.[21]

  • Drug Interactions: Brivaracetam inhibits epoxide hydrolase, which can lead to a significant increase in the concentration of carbamazepine-epoxide when co-administered with Carbamazepine.[17][22][23]

Carbamazepine: Effective, but associated with a broader range of side effects and a higher risk of serious adverse events.

  • Common Adverse Events: Dizziness, drowsiness, nausea, and vomiting are common.[15][24]

  • Serious Adverse Events: Can cause serious hematological side effects like aplastic anemia and agranulocytosis, as well as severe dermatological reactions such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), particularly in individuals with the HLA-B*1502 allele.[13][15]

  • Drug Interactions: As a potent enzyme inducer, Carbamazepine can decrease the plasma levels and efficacy of numerous other medications.[8][15]

Adverse Event ProfileBrivaracetamCarbamazepine
Common CNS Effects Somnolence, dizziness, fatigue[21]Dizziness, drowsiness, ataxia[25]
Behavioral Effects Irritability[6]Less common than with some other AEDs.
Serious Risks Low incidence of serious adverse events.Aplastic anemia, agranulocytosis, SJS/TEN.[15]
Metabolic Effects MinimalPotent enzyme inducer, autoinduction.[15]

Experimental Protocols

The data presented in this guide are derived from rigorous clinical trials. Below is a description of a typical experimental protocol for a Phase III adjunctive therapy trial for a new antiepileptic drug, followed by a workflow diagram.

Representative Protocol: Phase III, Randomized, Double-Blind, Placebo-Controlled Adjunctive Therapy Trial

  • Objective: To evaluate the efficacy and safety of an investigational AED as an add-on therapy in patients with inadequately controlled focal-onset seizures.

  • Study Population: Patients (typically adults) with a diagnosis of epilepsy with focal seizures who are currently being treated with 1-2 stable-dose AEDs but continue to experience a minimum number of seizures per month (e.g., 4 or more).

  • Study Design:

    • Baseline Period: A prospective 4- to 8-week period where patients maintain their current AED regimen. Seizure frequency and type are meticulously recorded in a patient diary to establish a stable baseline.[26]

    • Randomization: Eligible patients are randomly assigned to receive either a specific dose of the investigational AED or a matching placebo, typically in a 1:1 or similar ratio across multiple treatment arms (e.g., low dose, high dose, placebo).[26]

    • Treatment Period: This phase consists of two parts:

      • Titration Phase: A period of several weeks where the study drug (or placebo) is gradually increased to the target dose to improve tolerability.[26]

      • Maintenance Phase: A fixed period, commonly 12 weeks, where the patient remains on the target dose of the investigational drug or placebo.[26]

  • Efficacy Endpoints:

    • Primary: Percent change in seizure frequency per 28 days from baseline compared to placebo.

    • Secondary: The proportion of patients achieving a ≥50% reduction in seizure frequency (responder rate), and the proportion of patients achieving complete seizure freedom.

  • Safety and Tolerability Assessment: Monitoring and recording of all treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, ECGs, and clinical laboratory tests throughout the study.

cluster_workflow Typical Phase III AED Clinical Trial Workflow cluster_treatment Treatment Period (e.g., 16 weeks) Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Period (4-8 weeks) Seizure Diary Screening->Baseline Randomization Randomization Baseline->Randomization Titration Titration Phase (Dose Escalation) Randomization->Titration Drug/Placebo Assignment Maintenance Maintenance Phase (12 weeks at Target Dose) Titration->Maintenance FollowUp End of Treatment & Follow-up Maintenance->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis

Figure 2: Workflow of a typical adjunctive therapy clinical trial.

Conclusion

Brivaracetam and Carbamazepine are effective medications for the treatment of focal epilepsy, but they possess fundamentally different profiles.

  • Brivaracetam offers a targeted mechanism of action through high-affinity binding to SV2A, a favorable pharmacokinetic profile with low protein binding and a lower potential for drug-drug interactions. Its tolerability profile is generally favorable, with CNS side effects being most common.

  • Carbamazepine is a well-established, broad-spectrum AED that acts on voltage-gated sodium channels. While highly effective, its use is complicated by complex pharmacokinetics, including enzyme autoinduction, and a significant potential for drug interactions. It also carries a risk of rare but serious adverse events, requiring careful patient monitoring.

The choice between these agents depends on the individual patient's clinical characteristics, including seizure type, comorbidities, concomitant medications, and genetic predispositions. Brivaracetam may be a preferable option for patients where drug interactions are a concern or for those who have not tolerated other AEDs. Carbamazepine remains a cornerstone of epilepsy treatment, particularly in newly diagnosed patients where its efficacy is well-documented.

References

Cross-Validation of Brivaracetam Efficacy in Different Seizure Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-epileptic drug Brivaracetam's performance across various preclinical seizure models, with a focus on its efficacy relative to other anti-epileptic drugs (AEDs), primarily its predecessor, Levetiracetam. The information is supported by experimental data and detailed methodologies to aid in research and development.

Mechanism of Action

Brivaracetam's primary mechanism of action is its high and selective affinity for the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the modulation of neurotransmitter release.[1][2][3][4] By binding to SV2A, Brivaracetam is thought to reduce excitatory neurotransmitter release, which contributes to its anticonvulsant effects.[5] Notably, Brivaracetam exhibits a 15- to 30-fold higher affinity for SV2A compared to Levetiracetam.[1][6][7][8][9][10][11][12][13][14] Some studies also suggest that Brivaracetam may weakly inhibit voltage-gated sodium channels.[3][15]

Brivaracetam Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal BRV Brivaracetam SV2A SV2A BRV->SV2A High-affinity binding Na_channel Voltage-gated Na⁺ Channel BRV->Na_channel Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Exocytosis Neurotransmitter Vesicle->Neurotransmitter Release Receptor Neurotransmitter Receptors Neurotransmitter->Receptor Binding Ca_channel Ca²⁺ Channel Ca_channel->Vesicle Triggers Kindling Experimental Workflow cluster_kindling_phase Kindling Acquisition Phase cluster_drug_testing Drug Efficacy Testing Phase start Animal Model Selection (e.g., Mice, Rats) stimulation Repeated Subconvulsive Electrical or Chemical Stimulation (e.g., Corneal, Amygdala) start->stimulation seizure_scoring Daily Seizure Severity Scoring (e.g., Racine Scale) stimulation->seizure_scoring fully_kindled Establishment of Fully Kindled State seizure_scoring->fully_kindled Stable, high-severity seizures drug_admin Administration of Brivaracetam or Comparator Drug fully_kindled->drug_admin post_drug_stim Stimulation drug_admin->post_drug_stim post_drug_scoring Seizure Parameter Measurement (e.g., Seizure Duration, Severity, Afterdischarge Duration) post_drug_stim->post_drug_scoring washout Washout Period (Optional) post_drug_scoring->washout

References

A Comparative Analysis of the Side Effect Profiles of Brivaracetam and Levetiracetam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two prominent anti-epileptic drugs, Brivaracetam and Levetiracetam. Both drugs are analogs that share a primary mechanism of action through binding to the synaptic vesicle protein 2A (SV2A), yet they exhibit distinct tolerability profiles.[1][2] This analysis synthesizes data from pivotal clinical trials and post-marketing studies to assist researchers and clinicians in understanding the nuanced differences between these two therapies.

Quantitative Comparison of Treatment-Emergent Adverse Events

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) reported in clinical trials for Brivaracetam and Levetiracetam. Data for Brivaracetam is derived from a pooled analysis of three Phase III studies (NCT00490035, NCT00464269, NCT01261325) in patients with partial-onset seizures.[3] Data for Levetiracetam is based on pivotal clinical trials for a similar patient population. It is important to note that direct head-to-head comparative trial data is limited, and these figures are from separate placebo-controlled studies.

Adverse EventBrivaracetam (50-200 mg/day)[3]Levetiracetam (1000-3000 mg/day)Placebo (Brivaracetam Trials)[3]Placebo (Levetiracetam Trials)
Neurological
Somnolence13.3%14.8%7.6%8.4%
Dizziness10.0%14.6%6.1%8.8%
Headache10.5%14.2%8.9%13.5%
Fatigue8.2%10.7%4.1%5.5%
Psychiatric/Behavioral
Irritability2.9%8.0%1.7%4.0%
Depression2.5%4.0%1.5%2.0%
Anxiety2.1%2.0%1.3%1.0%
AggressionNot specified2.0%Not specified1.0%
Gastrointestinal
Nausea4.0%7.1%3.3%5.1%
Vomiting3.0%2.1%2.2%1.8%
Infections
Nasopharyngitis6.1%7.1%4.1%6.2%

Note: Incidence rates for Levetiracetam are aggregated from multiple sources for comparison and may vary slightly between individual studies.

A significant finding from multiple studies is the lower incidence of psychiatric and behavioral adverse events with Brivaracetam compared to Levetiracetam.[4][5] Research suggests that patients who experience behavioral side effects with Levetiracetam may see an improvement upon switching to Brivaracetam.[4][5]

Experimental Protocols

The data presented is primarily drawn from randomized, double-blind, placebo-controlled, multi-center Phase III clinical trials. The general methodology for these pivotal studies is outlined below.

Brivaracetam Pivotal Trials (e.g., NCT01261325, NCT00490035, NCT00464269)[1][6][7][8]
  • Study Design: These were randomized, double-blind, placebo-controlled, parallel-group studies.[1][6]

  • Patient Population: Adult patients (typically 16-70 or 16-80 years old) with uncontrolled partial-onset seizures, with or without secondary generalization, who were on a stable regimen of one to two concomitant antiepileptic drugs.[1][6]

  • Baseline Period: A prospective baseline period of 8 weeks was used to establish seizure frequency.[1][6]

  • Treatment Period: Patients were randomized to receive a fixed dose of Brivaracetam (e.g., 50 mg/day, 100 mg/day, or 200 mg/day) or a placebo, administered orally twice daily, for a treatment period of 12 weeks.[1][7] A key feature of the Brivaracetam trials was the initiation of the target dose without up-titration.[3]

  • Efficacy Endpoints: The primary efficacy endpoints were the percent reduction in seizure frequency over placebo and the 50% responder rate.[1]

  • Safety Assessments: Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events (TEAEs), laboratory tests, vital signs, and physical and neurological examinations.[6]

Levetiracetam Pivotal Trials
  • Study Design: The pivotal trials for Levetiracetam were also multicenter, double-blind, placebo-controlled studies.[8][9]

  • Patient Population: The studies enrolled adult patients with refractory partial-onset seizures who were receiving a stable regimen of one or two other antiepileptic drugs.[8]

  • Treatment Protocol: Following a baseline period, patients were randomized to receive Levetiracetam (typically at doses of 1000 mg/day or 3000 mg/day) or placebo as adjunctive therapy. The treatment period often involved a titration phase followed by a stable maintenance phase.

  • Efficacy and Safety Evaluation: Similar to the Brivaracetam trials, efficacy was determined by the reduction in seizure frequency compared to placebo. Safety was evaluated by recording adverse events, with a particular focus on neurological and behavioral symptoms.

Signaling Pathways and Mechanism of Action

Both Brivaracetam and Levetiracetam exert their primary antiepileptic effect by binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles that is crucial for the regulation of neurotransmitter release.[10][11] However, Brivaracetam exhibits a 15- to 30-fold higher binding affinity for SV2A compared to Levetiracetam.[12] This difference in binding affinity and potentially different interactions with SV2A may contribute to their distinct side effect profiles.[2][5][13]

The precise downstream signaling cascade following SV2A binding is still under investigation. However, it is hypothesized that binding modulates the function of SV2A, thereby affecting the exocytosis of neurotransmitters. Some research also suggests a potential interaction between SV2A and the PI3K signaling pathway, which is involved in various cellular processes, including cell growth, proliferation, and survival.[14][15] The differential modulation of these pathways by Brivaracetam and Levetiracetam could be a key factor in their varying side effect profiles.

SV2A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron BRV Brivaracetam SV2A SV2A BRV->SV2A High Affinity Binding LEV Levetiracetam LEV->SV2A Lower Affinity Binding Syt1 Synaptotagmin-1 SV2A->Syt1 Interaction Vesicle Synaptic Vesicle Syt1->Vesicle Ca2+ Sensing & Vesicle Fusion Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Exocytosis Effect Modulation of Neuronal Excitability Neurotransmitter->Effect Synaptic Transmission SideEffects Potential for Adverse Effects

Caption: Simplified workflow of Brivaracetam and Levetiracetam interaction with SV2A.

The diagram above illustrates the proposed mechanism of action. Both drugs bind to SV2A, which is thought to modulate the function of Synaptotagmin-1, a key calcium sensor in vesicle fusion. By altering this process, the drugs are believed to reduce neurotransmitter release and thus decrease neuronal hyperexcitability. The differences in binding affinity and potential downstream signaling may account for the observed variations in their side effect profiles.

Experimental_Workflow cluster_screening Patient Screening cluster_baseline Baseline Phase cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Assessment P1 Patient Population (16-80 years) Uncontrolled Partial-Onset Seizures 1-2 Concomitant AEDs P2 8-Week Prospective Baseline Period (Seizure Frequency Documentation) P1->P2 P3 Randomization (1:1:1:1) P2->P3 DrugA Brivaracetam (e.g., 50 mg/day) P3->DrugA DrugB Brivaracetam (e.g., 100 mg/day) P3->DrugB DrugC Brivaracetam (e.g., 200 mg/day) P3->DrugC Placebo Placebo P3->Placebo P4 Efficacy Assessment (% Seizure Reduction, 50% Responder Rate) DrugA->P4 P5 Safety Assessment (Adverse Event Monitoring) DrugA->P5 DrugB->P4 DrugB->P5 DrugC->P4 DrugC->P5 Placebo->P4 Placebo->P5

Caption: General experimental workflow for pivotal Phase III clinical trials.

References

Comparative Binding Affinities of SV2A Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various ligands to the Synaptic Vesicle Glycoprotein 2A (SV2A), a key target in the development of antiepileptic drugs. This document summarizes quantitative binding data, details common experimental methodologies, and visualizes experimental workflows and proposed mechanisms of action.

Unveiling the Affinity Landscape of SV2A Ligands

The Synaptic Vesicle Glycoprotein 2A (SV2A) is a transmembrane protein crucial for the proper functioning of synaptic vesicles and is the molecular target for a class of antiepileptic drugs known as racetams.[1][2] The therapeutic efficacy of these drugs is strongly correlated with their binding affinity to SV2A.[3][4][5] This guide focuses on a comparative analysis of the binding affinities of prominent SV2A ligands.

Brivaracetam (BRV) and levetiracetam (LEV) are two well-characterized antiepileptic drugs that selectively bind to SV2A.[6] BRV, an analog of LEV, was developed through a rational drug discovery program aimed at identifying potent SV2A ligands and exhibits a significantly higher binding affinity for SV2A, estimated to be 15 to 30 times greater than that of LEV.[7] This enhanced affinity is a key differentiator between the two molecules.[8] Other ligands, such as seletracetam (SEL) and the radioligand precursor UCB-30889, also demonstrate high affinity for SV2A.[1][2]

Quantitative Comparison of Binding Affinities

The binding affinities of SV2A ligands are typically quantified using metrics such as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).[9] A lower value for these parameters indicates a higher binding affinity. The following table summarizes the comparative binding affinities of key SV2A ligands based on available experimental data.

LigandBinding Affinity MetricValue (nM)Species/SystemReference
Brivaracetam (BRV) Kd20 ± 2Human SV2A (in the presence of a modulator)[10]
Kd190 ± 3Human SV2A[10]
Levetiracetam (LEV) Kd900 ± 28Human SV2A (in the presence of a modulator)[10]
Kd2500 ± 180Human SV2A[10]
pIC505.7Human SV2A[11]
UCB-30889 Kd53 ± 7Human cerebral cortex[12]
Kd55 ± 9Human hippocampus[12]
Kd70 ± 11Human cerebellum[12]
Kd75 ± 33CHO cells expressing hSV2A[12]
pIC507.2Human SV2A[11]
Seletracetam (SEL) -Higher affinity than LEV-[1][2]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates a higher affinity. The binding affinity of Seletracetam relative to Levetiracetam is noted, though specific values were not available in the immediate search results.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for SV2A ligands predominantly relies on radioligand binding assays. This technique measures the displacement of a radiolabeled ligand by an unlabeled test compound.

A typical experimental protocol involves the following steps:

  • Membrane Preparation: Membranes are prepared from either recombinant cells expressing the human SV2A protein (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat, mouse, or human cortex).[6][10][13]

  • Incubation: The prepared membranes are incubated with a specific concentration of a radiolabeled SV2A ligand, such as [3H]brivaracetam ([3H]BRV), [3H]levetiracetam ([3H]LEV), or [3H]ucb 30889.[6][11][14] The incubation is performed in a suitable buffer at a controlled temperature (e.g., 4°C) for a defined period (e.g., 120 minutes) to reach equilibrium.[10]

  • Competition: To determine the affinity of a test compound, the incubation is carried out in the presence of varying concentrations of the unlabeled ligand.

  • Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters (e.g., GF/B filter plates), which trap the membranes with the bound radioligand.[11]

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[11]

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a radioligand binding assay for determining the binding affinity of SV2A ligands.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (recombinant cells or brain tissue) Incubation Incubation (membranes + radioligand + test compound) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([3H]BRV, [3H]LEV, etc.) Radioligand->Incubation Test_Compound Unlabeled Test Compound (varying concentrations) Test_Compound->Incubation Filtration Rapid Filtration (separation of bound/free ligand) Incubation->Filtration Washing Washing (remove non-specific binding) Filtration->Washing Quantification Scintillation Counting (quantify bound radioactivity) Washing->Quantification Data_Analysis Data Analysis (determine IC50/Ki) Quantification->Data_Analysis

Caption: Workflow of a radioligand binding assay for SV2A ligands.

Proposed Mechanism of Action

While the precise signaling pathway of SV2A is still under investigation, it is established that SV2A plays a critical role in the exocytosis of neurotransmitters from synaptic vesicles.[8] Levetiracetam and its analogs are believed to modulate the function of SV2A, thereby affecting neurotransmission and providing their anticonvulsant effects.[11][15] The differential binding affinities of these ligands suggest they may interact with different conformational states of the SV2A protein.[6]

The following diagram illustrates the proposed interaction of SV2A ligands with the protein and the subsequent impact on neurotransmitter release.

SV2A_Ligand_Interaction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal SV Synaptic Vesicle SV2A SV2A NT_released SV->NT_released Release SV2A->SV Modulates Exocytosis Ligand SV2A Ligand (e.g., Brivaracetam) Ligand->SV2A Binds to NT Ca_Channel Ca2+ Channel Ca_ion Ca_ion->SV Triggers Exocytosis Receptor Postsynaptic Receptors NT_released->Receptor Binds to

References

Benchmarking a Novel Anticonvulsant Candidate: A Comparative Analysis of (2S)-2-amino-N-propylbutanamide Against Standard Epilepsy Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel anticonvulsant candidate, (2S)-2-amino-N-propylbutanamide, benchmarked against two established second-generation antiepileptic drugs (AEDs), Levetiracetam and its analog, Brivaracetam. Due to the nascent stage of research on this compound, publicly available experimental data on its efficacy and mechanism of action is limited. This guide, therefore, presents a detailed comparison of the standard therapies to establish a framework for evaluating novel compounds and outlines the requisite experimental data for a comprehensive assessment of this compound.

Introduction to the Compounds

Levetiracetam is a widely prescribed AED for various seizure types, known for its unique mechanism of action primarily involving binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2][3][4][5][6][7][8] It is structurally unrelated to other major classes of AEDs.[2]

Brivaracetam , a chemical analog of Levetiracetam, also targets SV2A but with a reported 15- to 30-fold higher binding affinity.[9][10][11][12][13][14][15][16] This enhanced affinity is hypothesized to contribute to its potent anticonvulsant effects observed in preclinical models.[17]

This compound is a novel compound with a chemical structure that suggests potential interaction with neurological targets relevant to epilepsy. Its core aminobutanamide structure shares similarities with the pharmacophore of Levetiracetam and Brivaracetam, hinting at a possible interaction with SV2A. However, a comprehensive preclinical and clinical data portfolio is necessary to validate this hypothesis and establish its therapeutic potential.

Mechanism of Action: The Role of SV2A

The primary molecular target for both Levetiracetam and Brivaracetam is the synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein found in synaptic vesicles that is crucial for the regulation of neurotransmitter release.[18][19][20][21][22] The binding of these drugs to SV2A is thought to modulate synaptic transmission and reduce neuronal hyperexcitability, thereby preventing seizure propagation. While both drugs bind to SV2A, they may interact with different conformational states of the protein.[23] Brivaracetam's higher binding affinity for SV2A is a key differentiator from Levetiracetam.[24][25]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Vesicle Vesicle SV2A SV2A Neurotransmitter SV2A->Neurotransmitter Modulates Release Released_NT Neurotransmitter->Released_NT Exocytosis Receptor Receptor Released_NT->Receptor Activates Postsynaptic_Effect Reduced Neuronal Excitability Receptor->Postsynaptic_Effect Signal Transduction AED Levetiracetam / Brivaracetam AED->SV2A Binds to

Figure 1: Simplified signaling pathway of SV2A-targeting antiepileptic drugs.

Comparative Data Tables

The following tables summarize the key characteristics of Levetiracetam and Brivaracetam. Data for this compound is currently unavailable and would require dedicated experimental investigation.

Table 1: Pharmacodynamic and Pharmacokinetic Properties

ParameterLevetiracetamBrivaracetamThis compound
Mechanism of Action Binds to SV2ABinds to SV2A (higher affinity)Data not available
SV2A Binding Affinity (Ki) ModerateHigh (15-30x > Levetiracetam)[11]Data not available
Bioavailability ~100%[2]Nearly 100%[9]Data not available
Protein Binding <10%[1][2]≤20%[9]Data not available
Metabolism Enzymatic hydrolysis of acetamide group[1][2]Primarily hydrolysis by amidase, secondary CYP2C19-mediated hydroxylation[9]Data not available
Elimination Half-life 6–8 hours[1][2][26]~9 hours[9]Data not available
Excretion Primarily renal, ~66% unchanged[2]Primarily renal (>95%)[9]Data not available

Table 2: Preclinical Efficacy in Animal Models

ModelLevetiracetamBrivaracetamThis compound
Maximal Electroshock (MES) Limited efficacy[8]Effective[17]Data not available
Subcutaneous Pentylenetetrazole (scPTZ) Limited efficacy[8]Effective[17]Data not available
Audiogenic Seizure (AGS) Mice Potent protection[18]More potent than Levetiracetam[17]Data not available
Kindling Models (e.g., Amygdala, Corneal) Potent anti-kindling effects[8]Superior anti-kindling properties to Levetiracetam[17]Data not available
Post-hypoxic Myoclonus (Rat) Effective10-fold higher potency than Levetiracetam[4]Data not available

Table 3: Clinical Efficacy in Partial-Onset Seizures (Adjunctive Therapy)

OutcomeLevetiracetamBrivaracetamThis compound
≥50% Responder Rate 33.0% - 39.8% (1000-3000 mg/day) vs. 10.8% for placebo[27]34.2% - 39.5% (50-200 mg/day) vs. 20.3% for placebo[28]Data not available
Seizure Freedom Rate 11% (of 199 patients) vs. 0% for placebo[27]2.5% - 5.1% (50-200 mg/day) vs. 0.5% for placebo[28]Data not available
Median % Seizure Reduction from Baseline 36% - 68% vs. 10% - 23% for placebo[29]48.8% (long-term, pooled data)[30]Data not available

Table 4: Common Adverse Events (Incidence > Placebo)

Adverse EventLevetiracetamBrivaracetamThis compound
Somnolence/Fatigue Yes[31][32][33]Yes[34]Data not available
Dizziness Yes[31][32][33]Yes[35]Data not available
Irritability/Mood Changes Yes[33]Yes[34]Data not available
Headache Yes[27][33]Yes[35]Data not available
Nasopharyngitis/Infection Yes[27][31]Yes[34]Data not available

Experimental Protocols

A thorough preclinical evaluation of this compound would necessitate a battery of standardized in vivo and in vitro assays. The following are representative protocols for key experiments.

In Vivo Anticonvulsant Screening

Start Start Compound_Admin Compound Administration (i.p. or p.o.) Start->Compound_Admin MES_Test Maximal Electroshock (MES) Test (Tonic-clonic seizure model) Compound_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic/absence seizure model) Compound_Admin->scPTZ_Test Kindling_Model Kindling Model (Chronic epilepsy model) Compound_Admin->Kindling_Model Efficacy_Eval Efficacy Evaluation (Seizure score, latency, duration) MES_Test->Efficacy_Eval scPTZ_Test->Efficacy_Eval Kindling_Model->Efficacy_Eval Neurotoxicity_Eval Neurotoxicity Evaluation (Rotarod, etc.) Efficacy_Eval->Neurotoxicity_Eval End End Neurotoxicity_Eval->End

Figure 2: General workflow for in vivo anticonvulsant screening.

1. Maximal Electroshock (MES) Seizure Test

  • Objective: To assess the ability of a compound to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.

  • Animals: Male adult mice (e.g., CD-1 or C57BL/6) or rats (e.g., Sprague-Dawley).

  • Procedure:

    • Administer the test compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

    • At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or auricular electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.

  • Endpoint: The median effective dose (ED50) that protects 50% of the animals from the tonic hindlimb extension is calculated.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

  • Objective: To evaluate the ability of a compound to elevate the seizure threshold, suggesting efficacy against myoclonic and absence seizures.

  • Animals: Male adult mice or rats.

  • Procedure:

    • Administer the test compound or vehicle control (i.p. or p.o.) at various doses.

    • At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg in mice).

    • Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (e.g., clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

    • Protection is defined as the absence of clonic seizures.

  • Endpoint: The ED50 that protects 50% of the animals from clonic seizures is determined.

In Vitro Target Validation

SV2A Binding Assay

  • Objective: To determine the binding affinity of the test compound for the SV2A protein.

  • Preparation:

    • Prepare brain homogenates (e.g., from rat cerebral cortex) or use cell lines expressing recombinant SV2A.

    • A radiolabeled ligand with known high affinity for SV2A (e.g., [³H]-Levetiracetam or [³H]-Brivaracetam) is used.

  • Procedure:

    • Incubate the brain homogenate or cell membranes with the radioligand in the presence of varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand (e.g., by rapid filtration).

    • Quantify the radioactivity of the bound fraction using liquid scintillation counting.

  • Endpoint: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then used to determine the equilibrium dissociation constant (Ki), which reflects the binding affinity.

Future Directions for this compound

To adequately benchmark this compound against standard epilepsy treatments, a comprehensive preclinical data package is required. Key areas for investigation should include:

  • In Vitro Pharmacology:

    • Determination of binding affinity to SV2A and other potential targets (e.g., ion channels, neurotransmitter receptors).

    • Functional assays to assess the compound's effect on synaptic transmission in brain slice preparations.

  • In Vivo Efficacy:

    • Evaluation in a battery of acute seizure models (MES, scPTZ, 6-Hz).

    • Assessment in chronic epilepsy models (e.g., kindling, post-status epilepticus models) to determine effects on seizure frequency and severity.

  • Pharmacokinetics and Brain Penetration:

    • Determination of absorption, distribution, metabolism, and excretion (ADME) properties.

    • Quantification of brain-to-plasma concentration ratio to assess blood-brain barrier permeability.

  • Safety and Tolerability:

    • Acute and chronic toxicity studies.

    • Neurological side-effect profiling (e.g., rotarod test for motor impairment).

The generation of this data will be crucial in determining whether this compound holds promise as a novel antiepileptic drug and warrants further development. This guide provides the framework and necessary benchmarks for such an evaluation.

References

A Comparative Meta-Analysis of Brivaracetam in the Treatment of Focal Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Brivaracetam with alternative antiepileptic drugs (AEDs), primarily focusing on Levetiracetam, for the adjunctive treatment of focal (partial-onset) seizures in adults. The information is synthesized from multiple meta-analyses and pivotal clinical trials to offer an objective overview supported by experimental data.

Mechanism of Action: A Tale of Two SV2A Ligands

Brivaracetam (BRV) and its predecessor Levetiracetam (LEV) both exert their anticonvulsant effects by binding to the synaptic vesicle protein 2A (SV2A), a key protein in the presynaptic terminal that regulates neurotransmitter release.[1] However, Brivaracetam was rationally designed to have a higher affinity for SV2A, approximately 15 to 30 times greater than that of Levetiracetam.[1][2][3] This enhanced binding affinity is thought to contribute to its pharmacological profile.[1] While both drugs share this primary mechanism, the exact downstream effects that lead to seizure reduction are still under investigation. It is hypothesized that binding to SV2A modulates the release of neurotransmitters, thereby reducing neuronal hyperexcitability.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron BRV Brivaracetam SV2A SV2A Protein BRV->SV2A High Affinity (15-30x > LEV) LEV Levetiracetam LEV->SV2A Moderate Affinity Vesicle Synaptic Vesicle Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Modulates Receptor Neurotransmitter Receptors Neurotransmitter->Receptor Synaptic Cleft Effect Reduced Neuronal Hyperexcitability Receptor->Effect cluster_prisma PRISMA Flow Diagram for a Meta-Analysis cluster_exclusions1 Excluded at Screening cluster_exclusions2 Excluded after Full-text Review Identification Records identified through database searching Screening Records after duplicates removed Identification->Screening Eligibility Records screened Screening->Eligibility Included Full-text articles assessed for eligibility Eligibility->Included Excluded1 Records excluded (e.g., wrong population, wrong intervention) Eligibility->Excluded1 Final Studies included in quantitative synthesis (meta-analysis) Included->Final Excluded2 Full-text articles excluded, with reasons Included->Excluded2

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (2S)-2-amino-N-propylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides crucial safety and logistical information for the proper disposal of (2S)-2-amino-N-propylbutanamide (CAS Number: 1568091-86-0). Adherence to these procedures is vital for ensuring personnel safety and environmental compliance. Due to the limited availability of specific toxicological and environmental impact data for this compound, a cautious approach, treating it as hazardous waste, is mandatory.

I. Core Safety and Handling Principles

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.

II. Disposal Protocol for this compound

This section outlines the step-by-step process for the safe disposal of this compound in various forms.

A. Disposal of Unused or Waste this compound (Pure Compound)

  • Do NOT dispose of this compound down the sink or in regular trash.

  • Carefully transfer the waste compound into a designated and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • The label on the waste container must include:

    • The full chemical name: "this compound"

    • The CAS Number: "1568091-86-0"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Irritant," "Handle with Care")

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, segregated from incompatible materials.

  • Arrange for collection and disposal by a licensed hazardous waste disposal company.

B. Disposal of Contaminated Materials

Materials such as gloves, absorbent pads, and weighing papers that have come into contact with this compound must be treated as hazardous waste.

  • Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container.

  • Label the container clearly as "Hazardous Waste" and list the contaminant "this compound."

  • Seal the container and store it in the designated hazardous waste accumulation area.

  • Dispose of the container through a licensed hazardous waste disposal service.

C. Disposal of Empty Containers

Empty containers that previously held this compound must be managed carefully to prevent chemical exposure.

  • If possible and safe to do so, rinse the empty container three times with a suitable solvent.

  • Crucially, the rinsate from this cleaning process must be collected and treated as hazardous waste. Transfer the rinsate to the designated liquid hazardous waste container for this compound.

  • After triple-rinsing, deface or remove the original label from the container.

  • The now-rinsed and unlabeled container can typically be disposed of as non-hazardous waste, in accordance with your institution's specific guidelines for cleaned chemical containers.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.

cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway cluster_hazardous_waste Hazardous Waste Stream cluster_non_hazardous_waste Non-Hazardous Waste Stream pure_compound Unused/Waste This compound hw_container Labeled Hazardous Waste Container pure_compound->hw_container contaminated_materials Contaminated Materials contaminated_materials->hw_container empty_container Empty Container triple_rinse Triple-Rinse Container empty_container->triple_rinse hw_collection Collection by Licensed Hazardous Waste Vendor hw_container->hw_collection collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate defaced_container Dispose of Defaced, Cleaned Container triple_rinse->defaced_container collect_rinsate->hw_container

Caption: Disposal workflow for this compound.

This guide is intended to provide a clear and actionable framework for the safe disposal of this compound. Always consult your institution's specific safety and environmental guidelines and the relevant local and national regulations.

Essential Safety and Operational Guide for Handling (2S)-2-amino-N-propylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for (2S)-2-amino-N-propylbutanamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, particularly in solid form, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

Protection Type Specific Equipment Material/Standard Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.ANSI Z87.1 / EN 166Protects against dust particles and splashes.
Hand Protection Chemical-resistant gloves.Nitrile, Neoprene, or PVC.[1][2][3]Prevents skin contact with the chemical. Nitrile gloves are a good general-use option.[1] For extended contact, thicker gloves may be necessary.
Body Protection Laboratory coat.Standard lab coat fabric.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Varies based on exposure assessment.Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and experimental integrity.

Storage
  • Location : Store in a cool, dry, and well-ventilated area.

  • Containers : Keep containers tightly sealed to prevent absorption of moisture and contamination.[4]

  • Incompatibilities : Store away from strong oxidizing agents and acids.[4]

Handling and Experimental Protocol

The following is a generalized protocol for weighing the solid compound and preparing a solution.

Objective: To accurately weigh this compound and prepare a solution of a specific concentration.

Materials:

  • This compound (solid)

  • Appropriate solvent

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • All required PPE

Procedure:

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Don all required personal protective equipment.

    • Verify that a chemical spill kit and emergency eyewash/shower station are accessible.

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare the balance.

    • Carefully use a clean spatula to transfer the desired amount of this compound to the weighing boat. Avoid creating dust.

    • Record the exact mass of the compound.

  • Dissolution:

    • Transfer the weighed solid to a beaker.

    • Add a small amount of the chosen solvent to the beaker to dissolve the solid. A magnetic stirrer can be used to facilitate dissolution.

    • Once dissolved, carefully transfer the solution to the appropriate volumetric flask.

    • Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add solvent to the volumetric flask until the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Post-Handling:

    • Clean all equipment thoroughly.

    • Dispose of any contaminated materials according to the disposal plan.

    • Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.

    • Contaminated items such as weighing paper and gloves should also be placed in this container.

  • Liquid Waste:

    • Aqueous solutions may be neutralized with a suitable acid (e.g., hydrochloric acid) under controlled conditions and with pH monitoring before disposal down the sanitary sewer, provided this complies with local regulations.[5] Always check with your institution's environmental health and safety office.

    • For organic solvent solutions, collect the waste in a labeled, sealed container for hazardous solvent waste. Do not mix with incompatible waste streams.

  • Empty Containers:

    • Triple rinse empty containers with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After rinsing, deface the label and dispose of the container according to institutional guidelines, which may allow for disposal as regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and safety protocols in the handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain this compound ppe Don Appropriate PPE: - Goggles - Lab Coat - Gloves (Nitrile/Neoprene) start->ppe setup Set up in Chemical Fume Hood ppe->setup weigh Weigh Solid Compound setup->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware experiment->decontaminate dispose_solid Dispose of Solid Waste experiment->dispose_solid dispose_liquid Dispose of Liquid Waste experiment->dispose_liquid remove_ppe Remove PPE decontaminate->remove_ppe dispose_solid->remove_ppe dispose_liquid->remove_ppe wash Wash Hands remove_ppe->wash end End wash->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.